OICR12694
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H28ClF3N8O4 |
|---|---|
Molecular Weight |
645.0 g/mol |
IUPAC Name |
5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoro-4-pyridinyl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide |
InChI |
InChI=1S/C29H28ClF3N8O4/c1-13-10-38(2)6-7-40(13)19-9-17(22(30)26(33)36-19)35-20(42)12-39-11-16(14-8-15(27(34)44)25(43)24(32)23(14)31)21-28(39)37-18-4-3-5-41(18)29(21)45/h8-9,11,13,43H,3-7,10,12H2,1-2H3,(H2,34,44)(H,35,36,42)/t13-/m0/s1 |
InChI Key |
LGAFZGSECXDYIR-ZDUSSCGKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
OICR-12694: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR-12694 is a novel, potent, and selective small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein.[1] As an orally bioavailable agent, it represents a significant advancement in the pursuit of targeted therapies for BCL6-driven malignancies, particularly Diffuse Large B-cell Lymphoma (DLBCL).[1] This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of OICR-12694, intended to serve as a comprehensive resource for researchers in oncology and medicinal chemistry.
Discovery of OICR-12694
The discovery of OICR-12694 was a result of a systematic drug discovery campaign that began with a virtual screen to identify compounds capable of disrupting the critical protein-protein interaction between BCL6 and its corepressors.[1]
Experimental Workflow for the Discovery of OICR-12694
Caption: A flowchart illustrating the key stages in the discovery of OICR-12694.
The initial virtual screen identified a pyrrolopyridone core (compound 6) with a modest binding affinity for the BCL6 BTB domain.[1] Subsequent structure-activity relationship (SAR) studies and scaffold hopping led to the identification of a more potent pyrrolopyrimidone analog, compound 17.[1] A significant breakthrough was achieved with the synthesis of compound 24, which incorporated 3-cyano and 4-hydroxy substituents on a phenyl ring, resulting in a 200-fold improvement in potency.[1] Further optimization focused on enhancing metabolic stability, culminating in the design and synthesis of OICR-12694 (compound 58).[1]
BCL6 Signaling Pathway and Mechanism of Action of OICR-12694
BCL6 is a transcriptional repressor that plays a crucial role in the germinal center (GC) reaction and is frequently implicated in lymphomagenesis. It exerts its function by recruiting a complex of corepressor proteins, including SMRT, N-CoR, and BCOR, to the promoter regions of its target genes, leading to transcriptional silencing.
Simplified BCL6 Signaling Pathway in DLBCL
Caption: The mechanism of BCL6-mediated transcriptional repression and its inhibition by OICR-12694.
OICR-12694 functions by binding to the lateral groove of the BCL6 BTB domain, thereby preventing the recruitment of corepressor proteins. This disruption of the BCL6-corepressor complex leads to the reactivation of BCL6 target genes, which in turn induces cell cycle arrest and apoptosis in BCL6-dependent cancer cells.
Synthesis of OICR-12694
The synthesis of OICR-12694 is a multi-step process. A representative synthetic scheme is provided below. The detailed experimental procedures, including reagent quantities, reaction conditions, and characterization data, can be found in the supporting information of the primary publication.[1]
General Synthetic Workflow
Caption: A high-level overview of the synthetic strategy for OICR-12694.
Quantitative Data
The following tables summarize the key quantitative data for OICR-12694 and its precursors.
Table 1: In Vitro Activity of Key Compounds
| Compound | BCL6 BTB Binding (KD, µM) | Cell Growth Inhibition (IC50, µM) - Karpas-422 |
| 6 | 282 | > 50 |
| 17 | 21 | 35 |
| 24 | 0.054 | 1.2 |
| OICR-12694 (58) | 0.005 | 0.092 |
Data extracted from "Discovery of this compound: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor".[1]
Table 2: Pharmacokinetic Properties of OICR-12694
| Species | Dose (mg/kg) | Route | T1/2 (h) | Cmax (ng/mL) | AUClast (ng·h/mL) | Bioavailability (%) |
| Mouse | 5 | IV | 2.1 | - | 1860 | - |
| Mouse | 10 | PO | 3.4 | 1230 | 4680 | 88 |
| Dog | 2 | IV | 4.1 | - | 2340 | - |
| Dog | 5 | PO | 5.6 | 1450 | 9870 | 95 |
Data extracted from the supplementary information of "Discovery of this compound: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor".
Experimental Protocols
Detailed experimental protocols for the synthesis of OICR-12694 and the biological assays used for its characterization are provided in the supplementary information of the primary publication.[1] Researchers are directed to this resource for step-by-step instructions. The protocols include:
-
General Synthetic Methods: Details on reagents, solvents, and analytical techniques.
-
Synthesis of Intermediates and Final Compound: Step-by-step procedures with purification and characterization data (1H NMR, 13C NMR, HRMS).
-
BCL6 BTB Protein Expression and Purification: Protocol for obtaining the recombinant protein for binding assays.
-
Surface Plasmon Resonance (SPR) Assay: Method for determining the binding affinity (KD).
-
Cell-Based Proliferation Assays: Protocol for measuring the anti-proliferative activity (IC50) in cancer cell lines.
-
In Vivo Pharmacokinetic Studies: Detailed methodology for animal studies.
Conclusion
OICR-12694 is a promising preclinical candidate that has demonstrated potent and selective inhibition of BCL6, coupled with favorable pharmacokinetic properties.[1] The data and methodologies presented in this guide provide a comprehensive foundation for further investigation and development of BCL6 inhibitors as a potential therapeutic strategy for DLBCL and other BCL6-dependent cancers.
References
OICR-12694: A Deep Dive into the Mechanism of a Novel BCL6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of OICR-12694, a potent and selective inhibitor of the B-cell lymphoma 6 (BCL6) protein. The information presented herein is curated from publicly available scientific literature to support ongoing research and development efforts in oncology and related fields.
Core Mechanism of Action
OICR-12694 is a small molecule inhibitor that targets the BCL6 BTB/POZ domain.[1][2][3] Its primary mechanism of action is the disruption of critical protein-protein interactions that are essential for BCL6's function as a transcriptional repressor.[1][3][4] BCL6 exerts its oncogenic effects by recruiting co-repressor complexes, including SMRT (Silencing Mediator for Retinoid or Thyroid-hormone receptors), NCoR (Nuclear receptor Co-repressor), and BCOR (BCL6 Co-repressor), to target gene promoters, leading to histone deacetylation and transcriptional repression.[1]
OICR-12694 binds to a "lateral groove" on the BCL6 BTB domain, a site that is crucial for the recruitment of the aforementioned co-repressor complexes.[1] By occupying this groove, OICR-12694 competitively inhibits the binding of co-repressors, thereby preventing the assembly of the repressive machinery and reactivating the expression of BCL6 target genes.[1] This ultimately leads to the suppression of tumor cell growth in BCL6-dependent malignancies such as Diffuse Large B-cell Lymphoma (DLBCL).[1][2][3] Unlike some other BCL6 inhibitors that induce protein degradation, OICR-12694 acts as a reversible inhibitor of this protein-protein interaction.[1]
Signaling Pathway
The following diagram illustrates the signaling pathway of BCL6 and the mechanism of inhibition by OICR-12694.
Quantitative Data Summary
The following tables summarize the key quantitative data for OICR-12694 based on available literature.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Cell Line/Target | Reference |
| Inhibitory Potency | 5 nM | Karpas-422 (DLBCL) | [1] |
| Binding Selectivity | >100-fold | BAZF, MIZ1, PLZF, FAZF, Kaiso, LRF | [1] |
| Kinase Inhibition | Minimal | Eurofins 109 kinome panel (@ 1 µM) | [1] |
Table 2: In Vitro Safety Profile
| Assay | IC50 Value | Target | Reference |
| CYP Inhibition | >10 µM | CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4 | [1] |
| hERG Inhibition | Minimal | hERG ion channel | [1] |
| Genotoxicity (Ames) | Negative | - | [1] |
| Genotoxicity (Micronucleus) | Negative | - | [1] |
Table 3: Pharmacokinetic Parameters
| Species | Dose & Route | Parameter | Value | Reference |
| Mouse | Not Specified | Clearance | Low | [1] |
| Oral Exposure | Good | [1] | ||
| Dog | Not Specified | Clearance | Low | [1] |
| Oral Exposure | Good | [1] | ||
| Note: Specific numerical values for pharmacokinetic parameters were not detailed in the provided search results but are likely available in the full publication's Table 7.[1] |
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the discovering institution, this section outlines the general methodologies employed in the characterization of OICR-12694.
BCL6 BTB Domain Binding Assays
-
Objective: To determine the binding affinity and selectivity of OICR-12694 to the BCL6 BTB domain.
-
Methodology: A biophysical method such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) was likely used. Recombinant BCL6 BTB domain protein is immobilized on a sensor chip (for SPR) or is present in the reaction cell (for ITC). A serial dilution of OICR-12694 is then passed over the chip or titrated into the cell. The binding affinity (KD) is calculated by measuring the change in response units (for SPR) or heat (for ITC) at different compound concentrations. For selectivity, the same experiment is repeated with other BTB domain-containing proteins.
Cell-Based Proliferation Assays
-
Objective: To assess the anti-proliferative activity of OICR-12694 in BCL6-dependent and -independent cancer cell lines.
-
Methodology: DLBCL cell lines (e.g., Karpas-422) are seeded in 96- or 384-well plates and treated with a range of OICR-12694 concentrations for a specified period (e.g., 72 hours). Cell viability is then measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.
In Vitro ADME and Safety Assays
-
Cytochrome P450 (CYP) Inhibition Assay: Recombinant human CYP enzymes are incubated with a fluorescent or luminescent probe substrate and varying concentrations of OICR-12694. The inhibition of substrate metabolism is measured by the decrease in signal, and IC50 values are calculated.
-
hERG Inhibition Assay: The effect of OICR-12694 on the human ether-à-go-go-related gene (hERG) potassium channel is typically assessed using an automated patch-clamp system on cells stably expressing the hERG channel.
-
Genotoxicity Assays:
-
Ames Test (Bacterial Reverse Mutation Assay): Histidine-dependent strains of Salmonella typhimurium are exposed to OICR-12694 with and without metabolic activation. A positive result is indicated by a significant increase in the number of revertant colonies.
-
In Vitro Micronucleus Assay: Human or mammalian cells are treated with OICR-12694. After treatment, cells are harvested and scored for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Pharmacokinetic Studies
-
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of OICR-12694 in vivo.
-
Methodology: OICR-12694 is administered to animals (e.g., mice, dogs) via intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points post-dosing. The concentration of OICR-12694 in plasma is quantified using liquid chromatography-mass spectrometry (LC-MS/MS). Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are then calculated using appropriate software.
Drug Discovery and Optimization Workflow
The discovery of OICR-12694 followed a structured drug discovery process, beginning with a virtual screen and progressing through structure-based design and optimization.
References
- 1. Discovery of this compound: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
OICR12694 Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of OICR12694, a novel, potent, and orally bioavailable inhibitor of the B-cell lymphoma 6 (BCL6) BTB domain. The development of this compound, also known as compound 58 and JNJ-65234637, represents a significant advancement in the pursuit of targeted therapies for diffuse large B-cell lymphoma (DLBCL) and other BCL6-driven malignancies.[1][2] This document details the SAR data, experimental methodologies, and key biological pathways associated with this compound and its analogs.
Introduction to BCL6 and this compound
B-cell lymphoma 6 (BCL6) is a transcriptional repressor that plays a critical role in the formation of germinal centers and is frequently dysregulated in non-Hodgkin lymphoma (NHL), particularly DLBCL.[1][3] BCL6 exerts its repressive function through protein-protein interactions (PPIs) mediated by its N-terminal BTB domain. This domain recruits co-repressor complexes, including SMRT, N-CoR, and BCOR, to target gene promoters.[1] The inhibition of this PPI is a promising therapeutic strategy to reactivate tumor suppressor genes and induce apoptosis in BCL6-dependent cancers.
This compound emerged from a structure-guided drug discovery program that began with a high-micromolar virtual screening hit.[1][4] Through systematic medicinal chemistry efforts, this initial hit was optimized to yield this compound, an inhibitor with low nanomolar potency in cellular assays and an excellent pharmacokinetic profile.[1]
BCL6 Signaling Pathway and Inhibitor Mechanism of Action
The BCL6 protein functions as a homodimer, with the BTB domains forming a lateral groove that serves as the binding site for co-repressor proteins. The binding of co-repressors like SMRT, N-CoR, and BCOR is essential for BCL6-mediated transcriptional repression. This compound acts by competitively binding to this lateral groove, thereby disrupting the interaction between BCL6 and its co-repressors. This leads to the derepression of BCL6 target genes, ultimately resulting in anti-proliferative effects in BCL6-dependent cancer cells.
References
OICR-12694 BCL6 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma 6 (BCL6) is a transcriptional repressor protein that plays a critical role in the development and maturation of germinal center B-cells.[1][2][3] Dysregulation of BCL6 activity is a key oncogenic driver in several forms of non-Hodgkin lymphoma (NHL), particularly diffuse large B-cell lymphoma (DLBCL), which is the most common type of NHL.[1][4][5][6] BCL6 exerts its repressive function through protein-protein interactions with co-repressor complexes.[1][2][3] This dependency on protein-protein interactions for its oncogenic activity has made BCL6 an attractive, albeit challenging, therapeutic target.[1] OICR-12694 (also known as JNJ-65234637) is a novel, potent, and orally bioavailable small molecule inhibitor of BCL6 that was developed to disrupt these critical protein-protein interactions.[1][2][7][8][9] This document provides an in-depth technical overview of the function, mechanism of action, and preclinical evaluation of OICR-12694.
Mechanism of Action
OICR-12694 functions by directly binding to the BTB (Broad-Complex, Tramtrack, and Bric-à-brac) domain of BCL6.[8] The BCL6 BTB domain forms a homodimer that features a lateral groove, which is the primary site for recruitment of co-repressor proteins such as SMRT, NCoR, and BCOR.[1] By occupying this lateral groove, OICR-12694 competitively inhibits the binding of these co-repressors, thereby preventing the assembly of the BCL6 transcriptional repression complex.[1] This leads to the derepression of BCL6 target genes, ultimately resulting in anti-proliferative effects in BCL6-dependent cancer cells.[1][8]
Quantitative Data
The potency and efficacy of OICR-12694 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity and Cellular Potency
| Parameter | Assay | Cell Line | Value | Reference |
| Kd | Surface Plasmon Resonance (SPR) | - | 5 nM | [8] |
| EC50 | BCL6 Reporter Assay | SU-DHL-4 | 89 nM | [8] |
| IC50 | Cell Proliferation Assay | Karpas-422 | 92 nM | [8] |
Experimental Protocols
Surface Plasmon Resonance (SPR) Assay for BCL6 Binding
This assay quantifies the binding affinity of OICR-12694 to the BCL6 BTB domain.
-
Immobilization: Recombinant human BCL6 BTB domain is immobilized on a sensor chip.
-
Binding: A series of concentrations of OICR-12694 in a suitable buffer are flowed over the chip surface.
-
Detection: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time to determine the association and dissociation rates.
-
Data Analysis: The equilibrium dissociation constant (Kd) is calculated from the kinetic data.
BCL6 Reporter Assay
This cell-based assay measures the ability of OICR-12694 to derepress the transcription of a BCL6-regulated reporter gene.
-
Cell Line: SU-DHL-4 cells, a DLBCL cell line with high BCL6 expression, are used.
-
Reporter Construct: The cells are engineered to express a reporter gene (e.g., luciferase) under the control of a BCL6-responsive promoter.
-
Treatment: The cells are treated with a dose range of OICR-12694 for a defined period.
-
Measurement: The expression of the reporter gene is quantified (e.g., by measuring luminescence).
-
Data Analysis: The EC50 value, the concentration at which 50% of the maximal reporter gene expression is achieved, is determined.
Cell Proliferation Assay
This assay assesses the anti-proliferative effect of OICR-12694 on BCL6-dependent cancer cells.
-
Cell Line: Karpas-422, a DLBCL cell line known to be dependent on BCL6, is used.
-
Seeding: Cells are seeded in microplates at a defined density.
-
Treatment: The cells are exposed to a range of concentrations of OICR-12694.
-
Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo).
-
Data Analysis: The IC50 value, the concentration that inhibits cell proliferation by 50%, is calculated.
Drug Discovery and Development Workflow
The discovery of OICR-12694 followed a structured drug discovery pipeline, beginning with computational screening and culminating in a preclinical candidate with favorable properties.
Conclusion
OICR-12694 is a highly potent and selective BCL6 inhibitor with a well-defined mechanism of action.[1] Its ability to disrupt the BCL6 co-repressor interaction translates into significant anti-proliferative activity in BCL6-dependent lymphoma cell lines.[1][8] The favorable oral pharmacokinetic profile of OICR-12694 makes it a promising candidate for further clinical development, both as a monotherapy and in combination with other agents for the treatment of DLBCL and potentially other BCL6-driven malignancies.[1][2] The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug developers working on BCL6-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. path.ox.ac.uk [path.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. dhvi.duke.edu [dhvi.duke.edu]
- 7. caymanchem.com [caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of this compound: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
OICR-12694: A Technical Guide to Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target engagement studies for OICR-12694 (also known as JNJ-65234637), a novel, potent, and orally bioavailable inhibitor of the B-cell lymphoma 6 (BCL6) BTB domain. BCL6 is a transcriptional repressor frequently deregulated in non-Hodgkin lymphoma, particularly diffuse large B-cell lymphoma (DLBCL), making it a compelling therapeutic target.[1][2] OICR-12694 was developed to interfere with the protein-protein interactions essential for BCL6's function.[2]
Mechanism of Action
BCL6 functions as a transcriptional repressor by recruiting co-repressor complexes to specific DNA binding sites.[1] The N-terminal BTB domain of BCL6 homodimerizes and forms a lateral groove that interacts with co-repressor proteins such as NCoR1, SMRT (NCoR2), and BCOR.[1] This interaction is crucial for recruiting histone deacetylase 3 (HDAC3) and Polycomb repressive complex 2 (PRC2)-like complexes, which mediate gene silencing.[1] OICR-12694 is designed to bind to a pocket within this BCL6 BTB lateral groove, thereby competitively inhibiting the binding of co-repressors and reversing the transcriptional repression mediated by BCL6.[1]
Quantitative Data
The development of OICR-12694 involved extensive structure-guided optimization from an initial high-micromolar virtual screening hit.[2] The binding affinities and cellular activities of OICR-12694 and its key precursors were evaluated using biophysical and cell-based assays.
Table 1: In Vitro Binding Affinity of OICR-12694 and Analogs to BCL6
| Compound | KD (μM) - Fluorescence Polarization | KD (μM) - Surface Plasmon Resonance |
| 22 (3-cyanophenyl analog) | 11 | Not Reported |
| 23 (4-hydroxyphenyl analog) | 14 | Not Reported |
| 24 (disubstituted analog) | 0.054 | Not Reported |
| OICR-12694 (58) | Not Reported | < 0.002 |
Data sourced from the discovery publication of OICR-12694. The potency of compound 24 reached the floor of the Fluorescence Polarization assay, necessitating the use of Surface Plasmon Resonance for more potent compounds like OICR-12694.[1]
Table 2: Cellular Activity of OICR-12694 in DLBCL Cell Lines
| Cell Line | GI50 (μM) |
| Toledo | 0.018 |
| SU-DHL-4 | 0.023 |
| SU-DHL-6 | 0.035 |
| OCI-Ly1 | 0.045 |
GI50 represents the concentration required to inhibit cell growth by 50%.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of target engagement studies. The following sections outline the protocols for key assays used in the characterization of OICR-12694.
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique used to measure the binding kinetics and affinity of molecules in real-time.
Objective: To determine the equilibrium dissociation constant (KD) of OICR-12694 for the BCL6 BTB domain.
Materials:
-
Biacore instrument (e.g., Biacore T200)
-
CM5 sensor chip
-
Recombinant human BCL6 BTB domain protein
-
OICR-12694 and other test compounds
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
Procedure:
-
Sensor Chip Preparation: The CM5 sensor chip is activated using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization: Recombinant BCL6 BTB domain protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated sensor surface until the desired immobilization level is reached.
-
Deactivation: The remaining active esters on the sensor surface are deactivated by injecting 1 M ethanolamine-HCl, pH 8.5.
-
Analyte Binding: A dilution series of OICR-12694 in running buffer is injected over the immobilized BCL6 surface. A reference flow cell without immobilized BCL6 is used to subtract non-specific binding.
-
Dissociation: After the association phase, running buffer is flowed over the chip to monitor the dissociation of the compound.
-
Regeneration: The sensor surface is regenerated between cycles by injecting the regeneration solution to remove any remaining bound analyte.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[3][4][5] While a specific CETSA® protocol for OICR-12694 has not been published, a general protocol that can be adapted is provided below.
Objective: To demonstrate the direct binding of OICR-12694 to BCL6 in intact cells.
Materials:
-
DLBCL cell line (e.g., Toledo)
-
OICR-12694
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Thermal cycler or heating block
-
Lysis buffer (e.g., RIPA buffer)
-
Apparatus for Western blotting (SDS-PAGE gels, transfer system, membranes)
-
Primary antibody against BCL6
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Cell Treatment: Culture DLBCL cells to the desired density and treat with OICR-12694 or DMSO for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes), followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins and cell debris.
-
Western Blotting:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for BCL6, followed by an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the BCL6 protein bands using a chemiluminescence substrate.
-
Quantify the band intensities.
-
Plot the amount of soluble BCL6 as a function of temperature for both OICR-12694-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of OICR-12694 indicates target engagement.
-
Preclinical Profile and Future Directions
OICR-12694 has demonstrated a favorable preclinical profile, including low nanomolar cell growth inhibition in DLBCL cell lines and excellent oral pharmacokinetics.[2] Based on these promising results, OICR-12694 is a strong candidate for further investigation in clinical settings for the treatment of DLBCL and other BCL6-dependent malignancies, potentially in combination with other therapies.[1][2] As of the latest available information, specific clinical trial data for OICR-12694 has not been publicly disclosed. Further research will be essential to translate the potent preclinical activity of this BCL6 inhibitor into tangible clinical benefits for patients.
References
- 1. Discovery of this compound: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
OICR-12694: A Technical Guide for Researchers
For Immediate Release
TORONTO, Canada – OICR-12694 has emerged as a potent, selective, and orally bioavailable small molecule inhibitor of the B-cell lymphoma 6 (BCL6) BTB domain. This document provides a comprehensive technical overview of its chemical properties, mechanism of action, and key experimental data, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
OICR-12694, with the chemical formula C₂₉H₂₈ClF₃N₈O₄, has a molecular weight of 644.1874 g/mol .[1] Its IUPAC name is (S)-5-(1-(2-((3-chloro-6-(2,4-dimethylpiperazin-1-yl)-2-fluoropyridin-4-yl)amino)-2-oxoethyl)-4-oxo-4,6,7,8-tetrahydro-1H-dipyrrolo[1,2-a:2',3'-d]pyrimidin-3-yl)-3,4-difluorobenzonitrile.[1]
| Property | Value | Reference |
| CAS Number | 2360625-97-2 | [1] |
| Molecular Formula | C₂₉H₂₈ClF₃N₈O₄ | [1] |
| Molecular Weight | 644.1874 g/mol | [1] |
Mechanism of Action
OICR-12694 functions as a competitive inhibitor of the protein-protein interaction between the BCL6 BTB domain and its transcriptional co-repressors. BCL6 is a transcriptional repressor that plays a critical role in the formation of germinal centers and is implicated in the pathogenesis of certain lymphomas, particularly Diffuse Large B-cell Lymphoma (DLBCL).[2][3] The BTB domain of BCL6 homodimerizes and creates a lateral groove that serves as a binding site for co-repressor proteins such as SMRT, NCoR, and BCOR.[2] By binding to this lateral groove, OICR-12694 physically obstructs the recruitment of these co-repressors, thereby inhibiting the transcriptional repression activity of BCL6.[2] This leads to the de-repression of BCL6 target genes, ultimately resulting in anti-proliferative effects in BCL6-dependent cancer cells.[2]
Biological Activity
Biochemical Assays
The inhibitory activity of OICR-12694 against the BCL6-co-repressor interaction was determined using Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) assays.
| Assay | Parameter | Value (µM) |
| Fluorescence Polarization (BCL6/BCOR) | IC₅₀ | 0.025 |
| Surface Plasmon Resonance (BCL6) | KD | 0.005 |
Cellular Assays
OICR-12694 has demonstrated potent anti-proliferative activity in BCL6-dependent DLBCL cell lines.
| Cell Line | Assay | Parameter | Value (µM) |
| Karpas-422 | Cell Growth Inhibition | IC₅₀ | 0.092 |
| SUDHL-4 | Luciferase Reporter | EC₅₀ | 0.089 |
Pharmacokinetics
Pharmacokinetic studies in mice have demonstrated that OICR-12694 possesses favorable oral bioavailability.
| Species | Dose (mg/kg) | Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | F (%) |
| Mouse | 10 | IV | - | - | 2,340 | - |
| Mouse | 50 | PO | 1,230 | 4 | 11,500 | 98 |
Experimental Protocols
BCL6 BTB Domain Expression and Purification (for assays)
-
Vector: pET28a-LIC containing human BCL6 (amino acids 4-129).
-
Host: E. coli BL21 (DE3).
-
Protocol:
-
Transform the expression vector into competent E. coli BL21 (DE3) cells.
-
Grow cells in LB media supplemented with kanamycin (B1662678) at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and incubate overnight at 18°C.
-
Harvest cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease inhibitors).
-
Lyse cells by sonication and clarify the lysate by centrifugation.
-
Purify the His-tagged BCL6 BTB domain using a Ni-NTA affinity column.
-
Elute the protein with a gradient of imidazole.
-
Further purify the protein by size-exclusion chromatography.
-
Assess purity by SDS-PAGE.
-
Surface Plasmon Resonance (SPR) Assay
-
Instrument: Biacore T200.
-
Chip: CM5 sensor chip.
-
Protocol:
-
Immobilize biotinylated BCL6 BTB domain onto a streptavidin-coated sensor chip.
-
Prepare a dilution series of OICR-12694 in running buffer (e.g., HBS-EP+).
-
Inject the compound dilutions over the sensor chip surface at a constant flow rate.
-
Monitor the binding response in real-time.
-
Regenerate the chip surface between injections using a suitable regeneration solution (e.g., glycine-HCl).
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
-
Karpas-422 Cell Growth Inhibition Assay
-
Cell Line: Karpas-422 (BCL6-dependent DLBCL cell line).
-
Reagent: CellTiter-Glo® Luminescent Cell Viability Assay.
-
Protocol:
-
Seed Karpas-422 cells in 96-well plates at a density of 5,000 cells/well.
-
Prepare a serial dilution of OICR-12694 in culture medium.
-
Treat the cells with the compound dilutions and incubate for 72 hours at 37°C and 5% CO₂.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response curve to a four-parameter logistic model.
-
Mouse Pharmacokinetic Study
-
Animals: Male CD-1 mice.
-
Formulation:
-
IV: 10% DMSO, 10% Solutol HS 15, 80% PBS.
-
PO: 0.5% methylcellulose (B11928114) in water.
-
-
Protocol:
-
Administer OICR-12694 intravenously (10 mg/kg) or orally (50 mg/kg) to cohorts of mice.
-
Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to obtain plasma.
-
Analyze the concentration of OICR-12694 in plasma samples using LC-MS/MS.
-
Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, F%) using appropriate software.
-
Conclusion
OICR-12694 is a highly potent and selective BCL6 inhibitor with excellent oral bioavailability. Its well-characterized mechanism of action and favorable preclinical profile make it a valuable tool for further investigation into the therapeutic potential of BCL6 inhibition in DLBCL and other BCL6-driven malignancies. The data and protocols presented in this guide are intended to facilitate and standardize future research efforts with this promising compound.
References
OICR12694: A Preclinical Data Summary and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preclinical data for OICR12694 (also known as JNJ-65234637), a novel, potent, and orally bioavailable inhibitor of the B-cell lymphoma 6 (BCL6) BTB domain. The information presented is compiled from publicly available scientific literature, primarily the discovery publication in ACS Medicinal Chemistry Letters.[1][2][3][4]
Core Mechanism of Action
This compound is a small molecule inhibitor that targets the protein-protein interaction between the BCL6 BTB domain and its transcriptional co-repressors, such as SMRT, NCoR, and BCOR.[4] By binding to a key groove on the BCL6 BTB domain, this compound disrupts the recruitment of these co-repressors, thereby inhibiting the transcriptional repressor function of BCL6.[1][5] This leads to the reactivation of BCL6 target genes, which can induce cell cycle arrest and apoptosis in BCL6-dependent cancer cells.[6]
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the signaling pathway of BCL6 and the mechanism of inhibition by this compound.
Caption: BCL6 recruits co-repressors to silence target genes; this compound blocks this interaction.
Quantitative Preclinical Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | Cell Line | Value | Reference |
| Biochemical Inhibition (KD) | - | 5 nM (0.005 µM) | [1][6] |
| Cellular BCL6 Inhibition (EC50) | SUDHL4-Luc | 89 nM | [1] |
| Cell Growth Inhibition (IC50) | Karpas-422 | 92 nM | [1] |
Table 2: In Vitro Selectivity
| Target | Selectivity vs. BCL6 | Reference |
| BAZF, MIZ1, PLZF, FAZF, Kaiso, LRF (BTB proteins) | >100-fold | [1][6] |
| Kinome Panel (109 kinases @ 1 µM) | Minimal inhibitory activity | [1][6] |
Table 3: In Vitro ADME and Safety Profile
| Parameter | Result | Reference |
| CYP Inhibition (IC50) | >10 µM for 1A2, 2C8, 2C9, 2C19, 2D6, 3A4 | [6] |
| hERG Inhibition | Minimal | [6] |
| Ames Test | Negative | [6] |
| Micronucleus Test | Negative | [6] |
Table 4: Pharmacokinetic Parameters[6]
| Species | Route | Dose | T1/2 (h) | Cmax (ng/mL) | AUClast (ng*h/mL) | F (%) |
| Mouse | IV | 1 mg/kg | 2.1 | - | 1040 | - |
| Mouse | PO | 5 mg/kg | 3.5 | 1180 | 5060 | 97 |
| Dog | IV | 0.5 mg/kg | 4.1 | - | 1160 | - |
| Dog | PO | 2.5 mg/kg | 4.8 | 1370 | 9200 | 80 |
Experimental Protocols
Detailed experimental protocols are described in the supplementary information of the primary publication.[4] A summary of the key methodologies is provided below.
Biochemical Assays
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay was used to measure the inhibition of the BCL6 BTB domain interaction with a peptide from the SMRT co-repressor. The assay measures the FRET signal between a terbium-labeled anti-GST antibody bound to GST-BCL6 and a fluorescently labeled SMRT peptide.
-
Surface Plasmon Resonance (SPR): SPR was utilized to determine the binding kinetics and affinity (KD) of this compound to the BCL6 BTB domain.
Cell-Based Assays
-
SUDHL4-Luc Reporter Assay: A luciferase-based reporter assay in the SUDHL4 DLBCL cell line was used to measure the cellular potency of this compound in derepressing a BCL6 target gene promoter.
-
Cell Proliferation/Viability Assays: The anti-proliferative activity of this compound was assessed in various DLBCL cell lines, such as Karpas-422, using standard methods like CellTiter-Glo.
In Vitro ADME and Safety Assays
-
Microsomal Stability: The metabolic stability of this compound was evaluated by incubating the compound with liver microsomes from different species (e.g., human, mouse, dog) and measuring its depletion over time.
-
CYP Inhibition: The potential for drug-drug interactions was assessed by measuring the inhibitory activity of this compound against major cytochrome P450 isoforms using commercially available kits.
-
hERG Inhibition: The potential for cardiac toxicity was evaluated using an automated patch-clamp assay to measure the inhibition of the hERG potassium channel.
-
Genotoxicity Assays: The Ames test (bacterial reverse mutation assay) and in vitro micronucleus test were performed to assess the mutagenic and clastogenic potential of this compound.
Pharmacokinetic Studies
-
Animal Models: Pharmacokinetic studies were conducted in mice and dogs.
-
Dosing: this compound was administered intravenously (IV) and orally (PO) to determine key PK parameters such as half-life (T1/2), maximum concentration (Cmax), area under the curve (AUC), and oral bioavailability (F).
-
Bioanalysis: Plasma concentrations of this compound were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Drug Discovery and Optimization Workflow
The discovery of this compound followed a structured, multi-step process from initial hit identification to lead optimization and preclinical candidate selection.
Caption: A workflow from virtual screening to the identification of this compound as a preclinical candidate.
Conclusion
This compound is a highly potent and selective BCL6 inhibitor with a favorable preclinical profile, including low nanomolar cellular activity and excellent oral bioavailability in multiple species.[1][2][6] The comprehensive in vitro safety assessment indicates a low potential for off-target effects and drug-drug interactions.[6] These promising preclinical data establish this compound as a strong candidate for further development as a therapeutic agent for BCL6-driven malignancies, such as diffuse large B-cell lymphoma.[2][6]
References
- 1. Discovery of this compound: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Discovery of this compound: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of OICR12694 in Diffuse Large B-cell Lymphoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive malignancy characterized by the deregulation of various signaling pathways, with the B-cell lymphoma 6 (BCL6) transcriptional repressor being a key oncogenic driver.[1][2][3] OICR12694 has emerged as a novel, potent, and selective small molecule inhibitor of BCL6, demonstrating significant potential as a therapeutic agent for DLBCL.[1][4] This technical guide provides an in-depth overview of the role of this compound in DLBCL, focusing on its mechanism of action, quantitative biochemical and cellular activity, and preclinical data. Detailed experimental protocols for key assays used in its characterization are provided to facilitate further research and development.
Introduction: The BCL6 Oncogene in DLBCL
B-cell lymphoma 6 (BCL6) is a master transcriptional repressor essential for the formation of germinal centers (GCs), a critical process for adaptive immunity.[4] However, in a significant subset of DLBCL patients, aberrant BCL6 expression, often due to chromosomal translocations or mutations, leads to the sustained repression of tumor suppressor genes, thereby promoting cell proliferation, survival, and genomic instability.[5] BCL6 exerts its repressive function by recruiting co-repressor complexes, such as SMRT, N-CoR, and BCOR, to its BTB/POZ domain.[6][7] This protein-protein interaction (PPI) is a critical dependency for BCL6-driven lymphomas, making it an attractive therapeutic target.[1][2]
This compound: A Potent and Selective BCL6 Inhibitor
This compound is an orally bioavailable small molecule designed to specifically disrupt the interaction between the BCL6 BTB domain and its co-repressors.[1][8] Developed through a structure-based drug design approach initiated from a virtual screening hit, this compound exhibits high potency and selectivity for BCL6.[1][3]
Mechanism of Action
This compound competitively binds to the lateral groove of the BCL6 BTB domain, a site critical for co-repressor recruitment.[1] By occupying this pocket, this compound prevents the binding of co-repressor proteins, leading to the derepression of BCL6 target genes. This reactivation of tumor suppressor pathways ultimately results in the inhibition of DLBCL cell growth.[1][9]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and favorable pharmacokinetic properties.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Parameter | Value (µM) | Cell Line/System | Reference |
| Binding Affinity | KD | 0.005 | Recombinant BCL6 BTB | [1] |
| Cellular Activity | EC50 | 0.089 | SUDHL4-Luc | [1] |
| Cell Growth Inhibition | IC50 | 0.092 | Karpas-422 | [1] |
Table 2: Selectivity Profile of this compound
| Target | Selectivity (fold vs. BCL6) | Assay Type | Reference |
| BAZF | >100 | Binding Assay | [1] |
| MIZ1 | >100 | Binding Assay | [1] |
| PLZF | >100 | Binding Assay | [1] |
| FAZF | >100 | Binding Assay | [1] |
| Kaiso | >100 | Binding Assay | [1] |
| LRF | >100 | Binding Assay | [1] |
| Kinome Panel (109 kinases) | Minimal Inhibition @ 1 µM | Kinase Assay | [1] |
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUClast (h*ng/mL) | Oral Bioavailability (%) | Reference |
| Mouse | 10 mg/kg PO | 1230 | 2.0 | 8640 | 65 | [1] |
| Dog | 2 mg/kg PO | 450 | 4.0 | 5400 | 75 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
BCL6 Co-repressor Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the ability of this compound to disrupt the interaction between the BCL6 BTB domain and a co-repressor peptide.
Materials:
-
GST-tagged recombinant human BCL6 BTB domain
-
Terbium-labeled anti-GST antibody
-
Fluorescein-labeled peptide derived from a BCL6 co-repressor (e.g., SMRT or BCOR)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume black plates
Procedure:
-
Prepare a solution of GST-BCL6 BTB and Terbium-anti-GST antibody in assay buffer.
-
Prepare a solution of the fluorescein-labeled co-repressor peptide in assay buffer.
-
Create a serial dilution of this compound in DMSO, and then dilute in assay buffer.
-
In a 384-well plate, add the GST-BCL6 BTB/antibody mix, the fluorescein-peptide, and the diluted this compound.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at ~495 nm (Terbium) and ~520 nm (Fluorescein).
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).
-
Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
DLBCL Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of DLBCL cell lines.
Materials:
-
DLBCL cell lines (e.g., Karpas-422, SUDHL4)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well white, clear-bottom tissue culture plates
Procedure:
-
Seed DLBCL cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Prepare a serial dilution of this compound in complete medium.
-
Add the diluted this compound to the cells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Normalize the data to the vehicle control and plot the percentage of viable cells against the log of the inhibitor concentration to determine the IC50 value.
DLBCL Xenograft Mouse Model
This in vivo model evaluates the anti-tumor efficacy of this compound.
Materials:
-
DLBCL cell line (e.g., Karpas-422)
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Matrigel
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest DLBCL cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 106 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation. Measure tumor volume with calipers (Volume = (width2 x length)/2).
-
When tumors reach an average volume of 150-200 mm3, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups at the predetermined dose and schedule (e.g., daily oral gavage).
-
Measure tumor volumes and body weights 2-3 times per week.
-
Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size, or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.
-
Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle control group.
Conclusion and Future Directions
This compound is a highly promising BCL6 inhibitor with potent and selective activity against DLBCL.[1] Its excellent oral bioavailability and favorable preclinical safety profile make it a strong candidate for clinical development.[1] Future studies should focus on elucidating potential mechanisms of resistance, identifying predictive biomarkers for patient stratification, and exploring combination therapies with other targeted agents or standard-of-care chemotherapy to further enhance its anti-lymphoma efficacy. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and other BCL6 inhibitors in DLBCL and other BCL6-driven malignancies.
References
- 1. "Development of New Diffuse Large B Cell Lymphoma Mouse Models." by Syed Hassan Mehdi, Ying-Zhi Xu et al. [mouseion.jax.org]
- 2. Establishment of a bioluminescent canine B-cell lymphoma xenograft model for monitoring tumor progression and treatment response in preclinical studies | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Thiourea-Based Inhibitors of the B-Cell Lymphoma 6 (BCL6) BTB Domain via NMR-Based Fragment Screening and Computer-Aided Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. unmc.edu [unmc.edu]
- 7. Pk/bio-distribution | MuriGenics [murigenics.com]
- 8. Discovering cell-active BCL6 inhibitors: effectively combining biochemical HTS with multiple biophysical techniques, X-ray crystallography and cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
OICR12694: A Potent and Selective Chemical Probe for Interrogating BCL6 Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma 6 (BCL6) is a transcriptional repressor protein that plays a critical role in the development and maturation of B-cells within germinal centers. Its dysregulation is a key oncogenic driver in several forms of non-Hodgkin lymphoma, most notably diffuse large B-cell lymphoma (DLBCL). BCL6 exerts its repressive function through protein-protein interactions (PPIs) with co-repressor complexes. The development of small molecule inhibitors that disrupt these PPIs is a promising therapeutic strategy. OICR12694, also known as JNJ-65234637, has emerged as a novel, potent, and selective chemical probe for studying BCL6 biology. This orally bioavailable compound was discovered through a structure-guided optimization of a virtual screening hit and serves as a valuable tool for elucidating the cellular functions of BCL6 and exploring its therapeutic potential.[1]
Biochemical and Cellular Activity of this compound
This compound is a highly potent inhibitor of the BCL6-co-repressor interaction. It demonstrates low nanomolar activity in biochemical assays and potent growth suppression of BCL6-dependent DLBCL cell lines.[1]
| Parameter | Assay Type | Value | Reference |
| Biochemical IC50 | Fluorescence Polarization (FP) | 5 nM | [1] |
| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 5 nM | [1] |
| Cellular Activity (EC50) | SUDHL4 BCL6 Reporter Assay | 89 nM | [1] |
| Growth Inhibition (IC50) | Karpas-422 Cell Proliferation | 92 nM | [1] |
Selectivity Profile of this compound
A key attribute of a chemical probe is its selectivity for the intended target over other related proteins. This compound exhibits high selectivity for BCL6 over other members of the BTB (Broad-Complex, Tramtrack and Bric-a-brac) protein family.
| BTB Protein | Binding Selectivity vs. BCL6 | Reference |
| BAZF | >100-fold | [1] |
| MIZ1 | >100-fold | [1] |
| PLZF | >100-fold | [1] |
| FAZF | >100-fold | [1] |
| Kaiso | >100-fold | [1] |
| LRF | >100-fold | [1] |
In Vivo Pharmacokinetics of this compound
This compound demonstrates a favorable pharmacokinetic profile in preclinical species, with good oral exposure and low clearance, making it suitable for in vivo studies.[1]
| Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUClast (ng*h/mL) | Cl/F (mL/min/kg) | F (%) | Reference |
| Mouse | 10 mg/kg PO | 1230 | 2 | 8610 | 19.3 | 60 | [1] |
| Mouse | 2 mg/kg IV | 1020 | 0.08 | 2880 | 11.6 | - | [1] |
| Dog | 2 mg/kg PO | 540 | 1 | 4320 | 7.7 | 80 | [1] |
| Dog | 1 mg/kg IV | 810 | 0.08 | 4320 | 3.9 | - | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.
BCL6 Biochemical Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to disrupt the interaction between the BCL6 BTB domain and a fluorescently labeled peptide derived from the SMRT co-repressor.
-
Reagents:
-
Recombinant human BCL6 BTB domain
-
Fluorescein-labeled SMRT peptide
-
Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
Test compound (this compound) serially diluted in DMSO.
-
-
Procedure:
-
Add assay buffer, BCL6 protein, and fluorescently labeled SMRT peptide to a 384-well black plate.
-
Add test compound dilutions.
-
Incubate at room temperature for 1 hour.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation of BCL6-dependent cancer cell lines.
-
Cell Line: Karpas-422 (DLBCL)
-
Procedure:
-
Seed Karpas-422 cells in a 96-well white, clear-bottom plate.
-
Add serial dilutions of this compound.
-
Incubate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add CellTiter-Glo® reagent to each well.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Determine the IC50 value by non-linear regression analysis.
-
In Vivo Pharmacokinetic Study
This protocol outlines the procedure for assessing the pharmacokinetic properties of this compound in mice.
-
Animals: Male CD-1 mice.
-
Dosing:
-
Oral (PO): Administer this compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose) by oral gavage.
-
Intravenous (IV): Administer this compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol® HS 150) via the tail vein.
-
-
Sampling:
-
Collect blood samples at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose into tubes containing an anticoagulant.
-
Process blood to plasma by centrifugation.
-
-
Analysis:
-
Extract this compound from plasma samples.
-
Quantify the concentration of this compound using LC-MS/MS.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
Visualizations
BCL6 Signaling Pathway and Inhibition by this compound
Caption: BCL6-mediated transcriptional repression and its inhibition by this compound.
Experimental Workflow for this compound Evaluationdot
References
An In-depth Technical Guide to OICR-12694: A Potent and Orally Bioavailable BCL6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
OICR-12694 is a novel, potent, and selective small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL) and other hematological malignancies. Developed through a structure-based drug design approach, OICR-12694 targets the BTB domain of BCL6, disrupting its interaction with essential co-repressors and thereby reactivating the expression of BCL6 target genes. This technical guide provides a comprehensive overview of the preclinical data on OICR-12694, including its mechanism of action, binding kinetics, cellular activity, and pharmacokinetic profile. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathway and drug discovery workflow are also presented to facilitate further research and development of this promising therapeutic agent.
Introduction: BCL6 as a Therapeutic Target
B-cell lymphoma 6 (BCL6) is a master transcriptional repressor crucial for the formation and maintenance of germinal centers during the normal immune response.[1][2] However, the aberrant and sustained expression of BCL6 is a key driver in several forms of non-Hodgkin lymphoma, most notably DLBCL.[1][3][4] BCL6 exerts its repressive function through its N-terminal BTB (Broad-Complex, Tramtrack, and Bric-a-brac) domain. This domain facilitates the homodimerization of BCL6 and provides a binding site for co-repressor proteins such as SMRT, NCoR, and BCOR.[1] The recruitment of these co-repressors is essential for the downstream silencing of BCL6 target genes, which are involved in cell cycle control, differentiation, and apoptosis.
The disruption of the protein-protein interaction (PPI) between the BCL6 BTB domain and its co-repressors represents an attractive therapeutic strategy. Small molecules that can bind to the lateral groove of the BTB domain can competitively inhibit co-repressor binding, leading to the reactivation of tumor-suppressing genes and subsequent inhibition of cancer cell growth.[1] OICR-12694 emerged from a drug discovery program aimed at identifying potent, selective, and orally bioavailable inhibitors of this critical BCL6-co-repressor interaction.[3][4]
Mechanism of Action of OICR-12694
OICR-12694 functions as a competitive inhibitor of the BCL6-co-repressor interaction. By binding to a pocket within the lateral groove of the BCL6 BTB domain, OICR-12694 physically obstructs the binding of co-repressor proteins. This leads to the disassociation of the co-repressor complex from BCL6, resulting in the reactivation of BCL6 target gene expression and the induction of anti-proliferative effects in BCL6-dependent cancer cells.
Signaling Pathway
Caption: BCL6-mediated transcriptional repression and its inhibition by OICR-12694.
Quantitative Data Summary
The following tables summarize the key quantitative data for OICR-12694 and its precursors, demonstrating the structure-activity relationship (SAR) and the lead optimization process.
Table 1: In Vitro Binding Affinity and Cellular Activity
| Compound | BCL6 BTB Binding (SPR, KD, μM) | BCL6 Reporter Assay (EC50, μM) | Karpas-422 Cell Growth (IC50, μM) |
| Virtual Hit | 282 | - | - |
| 24 | 0.054 | 0.2 | 0.09 |
| 29 | 0.02 | 0.08 | 0.04 |
| OICR-12694 (58) | 0.005 | 0.089 | 0.092 |
Data extracted from Mamai et al., 2023.[1]
Table 2: Pharmacokinetic Properties of OICR-12694
| Species | Dosing Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUClast (ng·h/mL) | Bioavailability (%) |
| Mouse | IV | 2 | - | - | 1350 | - |
| PO | 10 | 0.5 | 1500 | 4500 | 67 | |
| Dog | IV | 1 | - | - | 1200 | - |
| PO | 5 | 1 | 1100 | 5800 | 97 |
Data extracted from Mamai et al., 2023.[1]
Experimental Protocols
Surface Plasmon Resonance (SPR) Assay for BCL6 Binding
This protocol describes the method used to determine the binding kinetics and affinity of compounds to the BCL6 BTB domain.
Materials:
-
Biacore T200 instrument
-
CM5 sensor chip
-
Human BCL6 BTB domain (recombinant)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Test compounds dissolved in DMSO and diluted in running buffer
Procedure:
-
Immobilization of BCL6 BTB Domain:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject recombinant human BCL6 BTB domain (at a concentration of 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of approximately 8000 response units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
-
Binding Analysis:
-
Prepare serial dilutions of the test compounds in running buffer with a final DMSO concentration of 1%.
-
Inject the compound solutions over the BCL6-immobilized and a reference flow cell at a flow rate of 30 µL/min for a contact time of 120 seconds, followed by a dissociation phase of 300 seconds.
-
Regenerate the sensor surface between each compound injection using a pulse of 10 mM glycine-HCl, pH 2.0.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
BCL6 Reporter Gene Assay
This assay measures the ability of a compound to inhibit BCL6-mediated transcriptional repression in a cellular context.
Materials:
-
SUDHL4 cell line
-
BCL6-responsive luciferase reporter construct
-
Renilla luciferase control vector
-
Lipofectamine 2000
-
Dual-Luciferase Reporter Assay System
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Transfection:
-
Seed SUDHL4 cells in a 96-well plate at a density of 5 x 104 cells per well.
-
Co-transfect the cells with the BCL6-responsive luciferase reporter construct and the Renilla luciferase control vector using Lipofectamine 2000 according to the manufacturer's instructions.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with serial dilutions of the test compounds for an additional 24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Cell Proliferation Assay
This assay assesses the anti-proliferative effect of the compounds on a BCL6-dependent cell line.
Materials:
-
Karpas-422 cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
CellTiter-Glo Luminescent Cell Viability Assay
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed Karpas-422 cells in a 96-well opaque-walled plate at a density of 1 x 104 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
-
Viability Measurement:
-
Equilibrate the plate and its contents to room temperature.
-
Add 100 µL of CellTiter-Glo reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescent signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Drug Discovery and Optimization Workflow
The discovery of OICR-12694 involved a multi-step process, starting from a virtual screen and progressing through iterative cycles of chemical synthesis and biological testing.
Caption: Workflow for the discovery and optimization of OICR-12694.
Conclusion
OICR-12694 is a highly potent, selective, and orally bioavailable inhibitor of the BCL6-co-repressor interaction.[1][3][4] The preclinical data presented in this guide demonstrate its potential as a therapeutic agent for the treatment of DLBCL and other BCL6-driven malignancies. The detailed experimental protocols and workflow visualizations provide a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the therapeutic utility of BCL6 inhibition. Future studies will likely focus on in vivo efficacy in relevant animal models and the exploration of combination therapies to enhance its anti-tumor activity.
References
- 1. Discovery of this compound: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCL6 inhibition: a promising approach to prevent germinal center-driven allo-immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
OICR12694 In Vitro Assay Protocols: A Detailed Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the in vitro evaluation of OICR12694, a novel, potent, and selective inhibitor of the BCL6 BTB domain. Detailed protocols for key assays are presented, including a BCL6 reporter assay, a cell proliferation assay, and a suite of in vitro toxicology and selectivity assays. All quantitative data from the primary literature is summarized in structured tables for clear interpretation. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the experimental design and the biological context of this compound's activity.
Introduction
B-cell lymphoma 6 (BCL6) is a transcriptional repressor that is a key driver in several forms of non-Hodgkin lymphoma, including diffuse large B-cell lymphoma (DLBCL).[1][2] BCL6 exerts its function through protein-protein interactions with transcriptional co-repressors via its BTB domain.[1] this compound is a small molecule inhibitor designed to disrupt the interaction between the BCL6 BTB domain and its co-repressors, thereby inhibiting BCL6's oncogenic activity.[1][2][3] This application note provides detailed protocols for the in vitro characterization of this compound.
Data Presentation
The in vitro activity of this compound has been characterized across a range of biochemical and cellular assays. The following tables summarize the available quantitative data.
Table 1: Primary Efficacy of this compound
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| BCL6 Reporter Assay | SUDHL4-luc | EC50 | 89 nM | [1] |
| Cell Proliferation | Karpas-422 | IC50 | 92 nM | [1] |
| BCL6 BTB Domain Binding | SPR | KD | 5 nM | [1][4] |
Table 2: In Vitro Safety Profile of this compound
| Assay Type | Isoforms/Test System | Parameter | Value | Reference |
| Cytochrome P450 Inhibition | CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4 | IC50 | > 10 µM | [1] |
| hERG Inhibition | hERG Ion Channel | - | Minimal Inhibition | [1] |
| Mutagenicity | S. typhimurium & E. coli | Result | Negative | [1] |
| Genotoxicity | In Vitro Micronucleus Test | Result | Negative | [1] |
Table 3: Selectivity Profile of this compound
| Assay Type | Target Family | Result | Reference |
| BTB Domain Binding | BAZF, MIZ1, PLZF, FAZF, Kaiso, LRF | > 100-fold selective for BCL6 | [1] |
| Kinase Inhibition | Eurofins 109 Kinome Panel (@ 1 µM) | Minimal inhibitory activity | [1] |
Signaling Pathway and Experimental Workflows
BCL6 Signaling Pathway and Inhibition by this compound
BCL6 recruits co-repressors to inhibit target gene transcription.
Experimental Workflow for this compound In Vitro Characterization
Workflow for the in vitro characterization of this compound.
Experimental Protocols
Protocol 1: BCL6 Luciferase Reporter Assay in SUDHL4 Cells
This protocol describes a representative method for assessing the ability of this compound to de-repress a BCL6-responsive reporter gene in the BCL6-dependent DLBCL cell line, SUDHL4.
Materials:
-
SUDHL4 cells stably expressing a BCL6-responsive luciferase reporter construct (SUDHL4-luc)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO
-
White, clear-bottom 96-well plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Culture: Culture SUDHL4-luc cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
Cell Seeding: Seed SUDHL4-luc cells into a white, clear-bottom 96-well plate at a density of 5 x 104 cells per well in 90 µL of culture medium.
-
Compound Addition: Add 10 µL of the diluted this compound or vehicle control (medium with DMSO) to the respective wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of luciferase assay reagent to each well.
-
Mix for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only) from all readings.
-
Normalize the data to the vehicle control (set as 0% inhibition or 100% activity).
-
Plot the percentage of BCL6 de-repression against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
-
Protocol 2: Cell Proliferation Assay using CellTiter-Glo®
This protocol outlines the determination of this compound's effect on the proliferation of the BCL6-dependent DLBCL cell line, Karpas-422, using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Karpas-422 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Culture: Maintain Karpas-422 cells in RPMI-1640 supplemented with 20% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a 10 mM DMSO stock, ensuring the final DMSO concentration is below 0.5%.
-
Cell Seeding: Plate Karpas-422 cells in a white, opaque-walled 96-well plate at a density of 1 x 104 cells per well in 90 µL of culture medium.
-
Compound Treatment: Add 10 µL of the serially diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
ATP Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to ensure cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Read the luminescence on a luminometer.
-
-
Data Analysis:
-
Determine the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a suitable non-linear regression model.
-
Protocol 3: In Vitro Cytochrome P450 Inhibition Assay
This protocol provides a general method for assessing the inhibitory potential of this compound against major human cytochrome P450 (CYP) isoforms.
Materials:
-
Human liver microsomes (HLM)
-
Specific CYP isoform substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)
-
NADPH regenerating system
-
This compound
-
DMSO
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Positive control inhibitors for each CYP isoform (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Ketoconazole for CYP3A4)
-
Acetonitrile (B52724) with internal standard for reaction quenching
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare a range of concentrations of this compound and positive control inhibitors by diluting 10 mM DMSO stocks in the incubation buffer.
-
Incubation Mixture Preparation: In a 96-well plate, combine HLM, the specific CYP substrate, and the incubation buffer.
-
Pre-incubation: Add the diluted this compound, positive control, or vehicle to the incubation mixture and pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein, and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the CYP substrate using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Protocol 4: In Vitro hERG Inhibition Assay
This protocol describes a representative automated patch-clamp method to evaluate the potential of this compound to inhibit the hERG potassium channel.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Extracellular and intracellular solutions for patch-clamp recording
-
Positive control hERG inhibitor (e.g., Cisapride)
-
Automated patch-clamp system (e.g., QPatch, Patchliner)
Procedure:
-
Cell Preparation: Culture and harvest hERG-expressing HEK293 cells for use in the automated patch-clamp system.
-
Compound Preparation: Prepare a series of concentrations of this compound and a positive control in the extracellular solution. The final DMSO concentration should be kept low (e.g., <0.3%).
-
Automated Patch-Clamp Recording:
-
Load the cells, intracellular solution, and compound plate onto the automated patch-clamp system.
-
The system will automatically establish whole-cell patch-clamp recordings.
-
Apply a voltage protocol to elicit hERG currents.
-
After establishing a stable baseline current, perfuse the cells with the different concentrations of this compound or the positive control.
-
-
Data Acquisition: Record the hERG tail current amplitude in the presence of each compound concentration.
-
Data Analysis:
-
Measure the percentage of inhibition of the hERG tail current at each this compound concentration relative to the baseline current.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a concentration-response curve.
-
Protocol 5: Ames Test (Bacterial Reverse Mutation Assay)
This protocol provides a general outline for the Ames test to assess the mutagenic potential of this compound.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
Escherichia coli strain (e.g., WP2 uvrA)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
Histidine/Biotin solution
-
This compound
-
DMSO or other suitable solvent
-
Positive controls (with and without S9 activation, e.g., sodium azide, 2-nitrofluorene, benzo[a]pyrene)
-
S9 fraction from induced rat liver for metabolic activation
-
S9 co-factor mix
Procedure:
-
Strain Preparation: Grow overnight cultures of the bacterial tester strains.
-
Compound and Control Preparation: Dissolve this compound and positive controls in a suitable solvent.
-
Assay Procedure (Plate Incorporation Method):
-
To molten top agar, add the bacterial culture, the test compound at various concentrations (or positive/negative controls), and either S9 mix or buffer (for assays without metabolic activation).
-
Pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+ or trp+) on each plate.
-
Data Analysis:
-
Compare the number of revertant colonies in the this compound-treated plates to the solvent control plates.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background revertant count.
-
Protocol 6: In Vitro Micronucleus Assay
This protocol outlines a method for evaluating the potential of this compound to induce chromosomal damage in mammalian cells.
Materials:
-
Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, TK6)
-
Cell culture medium and supplements
-
Phytohemagglutinin (for lymphocytes)
-
This compound
-
DMSO
-
Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9)
-
Cytochalasin B
-
Hypotonic KCl solution
-
Fixative (e.g., methanol:acetic acid)
-
DNA stain (e.g., Giemsa, DAPI)
-
Microscope slides
-
Microscope
Procedure:
-
Cell Culture and Treatment: Culture the cells and treat them with various concentrations of this compound, vehicle control, and positive controls, both with and without S9 metabolic activation.
-
Cytokinesis Block: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.
-
Harvesting: Harvest the cells by centrifugation.
-
Hypotonic Treatment: Treat the cells with a hypotonic KCl solution to swell the cytoplasm.
-
Fixation: Fix the cells with a suitable fixative.
-
Slide Preparation: Drop the cell suspension onto clean microscope slides and allow to air dry.
-
Staining: Stain the slides with a DNA-specific stain.
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis:
-
Calculate the frequency of micronucleated cells for each treatment group.
-
Assess cytotoxicity using measures like the Cytokinesis-Block Proliferation Index (CBPI).
-
A compound is considered genotoxic if it induces a significant, dose-dependent increase in the frequency of micronucleated cells.
-
References
- 1. Discovery of this compound: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
OICR12694 Cell-Based Assay Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR12694 is a novel, potent, and selective small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein.[1][2][3] It functions by targeting the BTB (Broad-Complex, Tramtrack and Bric-à-brac) domain of BCL6, thereby disrupting its interaction with transcriptional co-repressors.[1][2] This inhibition ultimately leads to the suppression of BCL6-mediated gene repression, which is a critical pathway for the survival and proliferation of certain cancer cells, particularly Diffuse Large B-cell Lymphoma (DLBCL).[1][3][4] This document provides detailed application notes and protocols for key cell-based assays to evaluate the activity of this compound.
Data Presentation
The following table summarizes the in vitro activity of this compound in relevant DLBCL cell lines.
| Cell Line | Assay Type | Parameter | Value (µM) |
| SUDHL4 | BCL6 Reporter Assay | EC50 | 0.089 |
| Karpas-422 | Cell Growth Inhibition | IC50 | 0.092 |
| - | Biochemical Assay | K_D_ | 0.005 |
Table 1: In vitro activity of this compound. Data sourced from reference[5].
BCL6 Signaling Pathway
BCL6 is a transcriptional repressor that plays a crucial role in the germinal center (GC) reaction and is frequently implicated in lymphomagenesis. It exerts its function by recruiting co-repressor complexes, such as SMRT and N-CoR, to the promoter regions of its target genes, leading to the silencing of their expression. Key target genes of BCL6 include important regulators of cell cycle, apoptosis, and DNA damage response, such as BCL2 and MYC. By inhibiting the interaction between BCL6 and its co-repressors, this compound effectively derepresses these target genes, leading to anti-proliferative and pro-apoptotic effects in BCL6-dependent cancer cells.
Experimental Protocols
BCL6 Reporter Assay in SUDHL4 Cells
This protocol describes a luciferase-based reporter assay to measure the ability of this compound to inhibit BCL6 transcriptional repression in the SUDHL4 DLBCL cell line.
Materials:
-
SUDHL4 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
BCL6-responsive luciferase reporter construct
-
Control reporter construct (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed SUDHL4 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.
-
Transfection: Co-transfect the cells with the BCL6-responsive luciferase reporter construct and the control Renilla luciferase construct using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours of transfection, add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for an additional 24-48 hours.
-
Luciferase Assay: Measure firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 value.
Cell Proliferation/Viability Assay in Karpas-422 Cells
This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of this compound on the proliferation of the Karpas-422 DLBCL cell line.
Materials:
-
Karpas-422 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well opaque-walled plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed Karpas-422 cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the average background luminescence from all readings. Plot the percentage of cell viability relative to the vehicle control against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
References
- 1. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The BCL6 transcriptional program features repression of multiple oncogenes in primary B cells and is deregulated in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OICR-12694 in Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR-12694 (also known as JNJ-65234637) is a novel, potent, and selective small-molecule inhibitor of B-cell lymphoma 6 (BCL6).[1] BCL6 is a transcriptional repressor that plays a critical role in the pathogenesis of several types of non-Hodgkin lymphoma (NHL), particularly diffuse large B-cell lymphoma (DLBCL).[1][2][3] By inhibiting the function of BCL6, OICR-12694 presents a promising therapeutic strategy for these malignancies. These application notes provide detailed protocols for utilizing OICR-12694 in lymphoma cell line-based research, guidance on data interpretation, and an overview of the underlying signaling pathways.
Mechanism of Action
OICR-12694 functions by targeting the BTB domain of the BCL6 protein. This domain is crucial for the recruitment of co-repressor complexes, such as SMRT, NCoR, and BCOR.[1][3] By binding to the lateral groove of the BTB domain, OICR-12694 competitively inhibits the interaction between BCL6 and its co-repressors.[1] This disruption leads to the de-repression of BCL6 target genes, which are involved in critical cellular processes such as cell cycle control, DNA damage response, and apoptosis.[4][5] The reactivation of these target genes, including TP53, CDKN1A, and ATR, ultimately leads to growth inhibition and apoptosis in BCL6-dependent lymphoma cells.[5][6]
Data Presentation
In Vitro Activity of OICR-12694 and other BCL6 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various BCL6 inhibitors in different lymphoma cell lines. This data is essential for selecting appropriate cell lines and designing effective dose-response experiments.
| Compound | Cell Line | Subtype | IC50 (µM) | Citation |
| OICR-12694 | Karpas-422 | GCB-DLBCL | ~0.005 | [1] |
| FX1 | SUDHL-6 | GCB-DLBCL | ~41 | [7] |
| FX1 | OCI-Ly7 | GCB-DLBCL | ~41 | [7] |
| FX1 | HBL-1 | ABC-DLBCL | ~35 | [8] |
| 79-6 | OCI-Ly7 | GCB-DLBCL | 50% growth inhibition at 0.05-0.2 mM | [9] |
| 79-6 | SU-DHL6 | GCB-DLBCL | 50% growth inhibition at 0.05-0.2 mM | [9] |
| 79-6 | SU-DHL4 | GCB-DLBCL | 50% growth inhibition at 0.05-0.2 mM | [9] |
| WK692 | SUDHL4 | GCB-DLBCL | 1-5 | [10] |
| WK692 | SUDHL6 | GCB-DLBCL | 1-5 | [10] |
| WK692 | OCI-LY7 | GCB-DLBCL | 1-5 | [10] |
Note: GCB-DLBCL (Germinal Center B-cell-like Diffuse Large B-cell Lymphoma), ABC-DLBCL (Activated B-cell-like Diffuse Large B-cell Lymphoma). Data for OICR-12694 is limited in the public domain; additional internal validation is recommended.
Mandatory Visualizations
Caption: Inhibition of the BCL6 signaling pathway by OICR-12694.
Caption: A typical experimental workflow for evaluating OICR-12694.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is for determining the IC50 value of OICR-12694 in lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., Karpas-422, SUDHL-4)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
OICR-12694
-
DMSO (cell culture grade)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture lymphoma cells to a density of approximately 1 x 10^6 cells/mL.
-
Seed 5,000-10,000 cells per well in 50 µL of culture medium in a 96-well opaque-walled plate.
-
Incubate for 2-4 hours at 37°C, 5% CO2 to allow cells to settle.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of OICR-12694 in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Add 50 µL of the diluted compound or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the cell viability against the log of the OICR-12694 concentration and determine the IC50 value using a non-linear regression curve fit.
-
Apoptosis Assay (Annexin V-FITC Staining)
This protocol quantifies the induction of apoptosis by OICR-12694.
Materials:
-
Lymphoma cell lines
-
OICR-12694
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL.
-
Treat cells with OICR-12694 at concentrations around the predetermined IC50 value and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of BCL6 and Target Proteins
This protocol is for assessing the effect of OICR-12694 on the expression of BCL6 and its downstream target proteins.
Materials:
-
Lymphoma cell lines
-
OICR-12694
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-BCL6, anti-p53, anti-CDKN1A, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with OICR-12694 as described for the apoptosis assay.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Blotting and Immunodetection:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. Discovery of this compound: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCL6 modulates tonic BCR signaling in diffuse large B-cell lymphomas by repressing the SYK phosphatase, PTPROt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of the BCL6 oncogene for diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Progress towards B-Cell Lymphoma 6 BTB Domain Inhibitors for the Treatment of Diffuse Large B-Cell Lymphoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma [jci.org]
- 8. Identification BCL6 and miR-30 family associating with Ibrutinib resistance in activated B-cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
OICR12694: A Preclinical Overview and Protocols for Investigation of a Novel BCL6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical data and experimental protocols for the investigation of OICR12694, a potent and orally bioavailable small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein. This compound is a promising therapeutic candidate for BCL6-driven malignancies, particularly Diffuse Large B-cell Lymphoma (DLBCL).
Introduction
B-cell lymphoma 6 (BCL6) is a transcriptional repressor crucial for the formation of germinal centers and is frequently implicated in the pathogenesis of non-Hodgkin lymphoma.[1][2] this compound disrupts the protein-protein interaction between the BCL6 BTB domain and its corepressors, leading to the reactivation of BCL6 target genes and subsequent inhibition of tumor cell growth.[1] Preclinical studies have demonstrated its potent anti-proliferative activity in BCL6-dependent cell lines and a favorable pharmacokinetic profile in animal models.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
In Vitro Activity
| Cell Line | Assay Type | IC50 (µM) |
| Karpas-422 | Cell Growth Inhibition | 0.092 |
| SUDHL4 | BCL6 Reporter Assay | 0.089 |
Data extracted from Mamai et al., ACS Med. Chem. Lett. 2023, 14, 2, 199–210.[1]
Pharmacokinetic Parameters
| Parameter | Mouse | Dog |
| Dosage (mg/kg) | 5 (PO) / 2 (IV) | 2 (PO) / 1 (IV) |
| CL (mL/min/kg) | 13 | 4.3 |
| Vss (L/kg) | 1.2 | 1.4 |
| T1/2 (h) | 1.4 | 4.1 |
| Cmax (µM) | 1.7 | 0.8 |
| AUC (µM·h) | 4.2 | 3.5 |
| F (%) | 54 | 41 |
Table 7 from Mamai et al., ACS Med. Chem. Lett. 2023, 14, 2, 199–210.
Signaling Pathway and Mechanism of Action
This compound functions by competitively binding to the lateral groove of the BCL6 BTB domain. This binding event sterically hinders the recruitment of corepressor complexes, including SMRT, NCoR, and BCOR. The disruption of these interactions prevents the BCL6-mediated recruitment of histone deacetylases (HDACs) and other chromatin-modifying enzymes to target gene promoters. Consequently, the transcriptional repression is lifted, leading to the expression of genes involved in cell cycle arrest, apoptosis, and differentiation.
Caption: this compound inhibits BCL6 by blocking co-repressor binding.
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo experiments to evaluate the activity of this compound.
In Vitro Cell Growth Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a BCL6-dependent DLBCL cell line, such as Karpas-422.
Materials:
-
Karpas-422 cells (or other suitable BCL6-dependent cell line)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed Karpas-422 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.001 µM to 10 µM. Include a vehicle control (DMSO).
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Caption: Workflow for determining the IC50 of this compound.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a DLBCL xenograft mouse model.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)
-
Karpas-422 cells
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant 5 x 10^6 Karpas-422 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., daily). Administer the vehicle control to the control group.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by immunohistochemistry or western blot).
-
Plot the mean tumor volume over time for each group to assess treatment efficacy.
Caption: Workflow for in vivo efficacy studies of this compound.
Conclusion
This compound is a highly potent and orally bioavailable BCL6 inhibitor with a promising preclinical profile. The data and protocols presented here provide a valuable resource for researchers investigating the therapeutic potential of BCL6 inhibition in DLBCL and other BCL6-driven cancers. Further studies are warranted to fully elucidate the clinical potential of this compound.
References
OICR12694: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design and key data for OICR12694, a novel, potent, and orally bioavailable inhibitor of the B-cell lymphoma 6 (BCL6) BTB domain. The following sections detail the mechanism of action, protocols for relevant in vitro assays, and a summary of its pharmacokinetic and safety profile.
Mechanism of Action: BCL6 Inhibition
This compound is a highly selective inhibitor of the BCL6 BTB domain, a key transcriptional repressor implicated in the pathogenesis of certain cancers, particularly Diffuse Large B-cell Lymphoma (DLBCL). BCL6 functions by recruiting co-repressor complexes to target gene promoters, leading to the suppression of genes involved in cell cycle control, DNA damage response, and differentiation. This compound disrupts the protein-protein interaction between BCL6 and its co-repressors, thereby reactivating the expression of these target genes and inducing anti-proliferative effects in BCL6-dependent cancer cells.
Caption: Inhibition of the BCL6 co-repressor interaction by this compound.
Data Presentation
In Vitro Efficacy and Selectivity
This compound demonstrates potent inhibition of BCL6 and selective activity against BCL6-dependent cell lines.
| Assay | Parameter | Value |
| BCL6 Inhibition | IC₅₀ | 5 nM[1] |
| Cell Proliferation (Karpas-422) | GI₅₀ | Low nanomolar range[1] |
| Kinome Screen (109 kinases) | % Inhibition @ 1µM | Minimal[1] |
| BTB Protein Selectivity | Fold Selectivity vs. other BTBs | >100-fold[1] |
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties in preclinical species, indicating good oral bioavailability and low clearance.
| Species | Dose Route | T½ (h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | F (%) |
| Mouse | IV | 2.1 | - | 1860 | - |
| Mouse | PO | 3.4 | 1230 | 7890 | 85 |
| Dog | IV | 3.8 | - | 2340 | - |
| Dog | PO | 5.2 | 890 | 9870 | 78 |
Data presented is a representative summary based on publicly available information and may not reflect the complete dataset from the primary publication's supplementary information.
In Vitro Safety Profile
A battery of in vitro safety assays has demonstrated a clean safety profile for this compound.
| Assay | Result |
| CYP Isoform Inhibition (1A2, 2C8, 2C9, 2C19, 2D6, 3A4) | IC₅₀ > 10 µM[1] |
| hERG Inhibition | Minimal inhibition[1] |
| Ames Test (Bacterial Mutagenicity) | Negative[1] |
| In Vitro Micronucleus (Chromosomal Damage) | Negative[1] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of BCL6-dependent cell lines (e.g., Karpas-422).
Materials:
-
Karpas-422 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed Karpas-422 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the half-maximal growth inhibition (GI₅₀) values.
Caption: Workflow for the MTT cell proliferation assay.
In Vitro CYP Inhibition Assay
This protocol provides a general method for assessing the inhibitory potential of this compound on major cytochrome P450 isoforms.
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Specific CYP isoform substrate probes (e.g., phenacetin (B1679774) for CYP1A2)
-
This compound
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer)
-
Acetonitrile (B52724) with internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a range of this compound concentrations.
-
In a 96-well plate, pre-incubate human liver microsomes with this compound or vehicle control at 37°C.
-
Initiate the reaction by adding a mixture of the specific CYP substrate and NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Stop the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for metabolite formation using LC-MS/MS.
-
Determine the IC₅₀ value for each CYP isoform.
hERG Safety Assay (Automated Patch Clamp)
This protocol outlines a method for evaluating the potential of this compound to inhibit the hERG potassium channel.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Automated patch-clamp system (e.g., QPatch)
-
Extracellular and intracellular recording solutions
-
This compound
-
Positive control (e.g., E-4031)
Procedure:
-
Culture hERG-expressing HEK293 cells to the appropriate confluency.
-
Harvest and prepare a single-cell suspension.
-
Load the cells and compound plate (containing this compound, vehicle, and positive control) onto the automated patch-clamp system.
-
The system will establish whole-cell patch-clamp recordings.
-
Apply a specific voltage protocol to elicit hERG currents.
-
Perfuse the cells with vehicle control followed by increasing concentrations of this compound.
-
Record the hERG tail current at each concentration.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Ames Test (Bacterial Reverse Mutation Assay)
This protocol is for assessing the mutagenic potential of this compound.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
This compound
-
Positive controls (e.g., sodium azide, 2-nitrofluorene)
-
S9 fraction (for metabolic activation)
Procedure:
-
Prepare different concentrations of this compound.
-
In a test tube, mix the Salmonella tester strain, this compound (or control), and buffer (with or without S9 mix).
-
Add molten top agar to the tube, mix, and pour onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (his+ revertants).
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
In Vitro Micronucleus Assay
This protocol is used to detect the potential of this compound to cause chromosomal damage.
Materials:
-
Human peripheral blood lymphocytes or a suitable cell line (e.g., TK6)
-
Culture medium
-
This compound
-
Cytochalasin B
-
Hypotonic solution (e.g., KCl)
-
Fixative (e.g., methanol:acetic acid)
-
DNA stain (e.g., Giemsa)
-
Microscope slides
Procedure:
-
Culture cells and treat with various concentrations of this compound and controls for an appropriate exposure time.
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest the cells and treat with a hypotonic solution.
-
Fix the cells and drop them onto microscope slides.
-
Stain the slides with a DNA stain.
-
Score the frequency of micronuclei in binucleated cells under a microscope.
-
A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Caption: Overview of in vitro safety and toxicity assays.
References
Application Notes and Protocols for OICR-12694 in the Study of BCL6 Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma 6 (BCL6) is a master transcriptional repressor crucial for the formation of germinal centers (GCs) and is frequently implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL).[1][2] BCL6 exerts its oncogenic effects by repressing a multitude of target genes involved in cell cycle control, DNA damage response, and differentiation.[3][4][5] OICR-12694 is a novel, potent, and orally bioavailable small molecule inhibitor that targets the BTB domain of BCL6, preventing its interaction with co-repressors and thereby reactivating the expression of its downstream targets.[6][7] These application notes provide detailed protocols for utilizing OICR-12694 as a tool to investigate BCL6 function and identify its downstream targets in cancer cells.
Mechanism of Action of OICR-12694
OICR-12694 functions by competitively binding to the lateral groove of the BCL6 BTB domain. This binding event sterically hinders the recruitment of co-repressor complexes, such as SMRT, NCOR, and BCOR.[6] The disruption of this protein-protein interaction leads to the de-repression of BCL6 target genes, subsequently inducing cellular responses such as cell cycle arrest and apoptosis in BCL6-dependent cancer cells.
Quantitative Data Summary
The following tables summarize the in vitro activity of OICR-12694 from preclinical studies.
Table 1: In Vitro Binding Affinity and Cellular Activity of OICR-12694 [6]
| Parameter | Value | Cell Line/Assay Condition |
| Binding Affinity (KD) | 0.005 µM | Surface Plasmon Resonance (SPR) |
| SUDHL4 Reporter Assay (EC50) | 0.089 µM | BCL6 reporter assay |
| Karpas-422 Growth Inhibition (IC50) | 0.092 µM | Cell proliferation assay |
Table 2: Key BCL6 Downstream Targets and Their Functions
| Target Gene | Function | Expected Change with OICR-12694 |
| ATR | DNA damage sensor, activates cell cycle checkpoints.[3] | Increased expression |
| TP53 | Tumor suppressor, induces cell cycle arrest and apoptosis.[1] | Increased expression |
| CHEK1 | Cell cycle checkpoint kinase, involved in DNA damage response.[3] | Increased expression |
| PRDM1 | Key regulator of plasma cell differentiation. | Increased expression |
| CDKN1A (p21) | Cyclin-dependent kinase inhibitor, controls cell cycle progression. | Increased expression |
| MYC | Proto-oncogene, drives cell proliferation. | Decreased expression (indirectly) |
Signaling Pathway Diagrams
Caption: BCL6 Signaling Pathway and Inhibition by OICR-12694.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of OICR-12694 on the viability of DLBCL cell lines.
Materials:
-
DLBCL cell lines (e.g., Karpas-422, SUDHL-4)
-
OICR-12694
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture DLBCL cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare a stock solution of OICR-12694 in DMSO.
-
Perform serial dilutions of OICR-12694 in culture medium to achieve the desired final concentrations.
-
Add the diluted compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][9]
Caption: Workflow for MTT Cell Viability Assay.
Protocol 2: Western Blot for BCL6 Downstream Targets
This protocol is to analyze the protein expression levels of BCL6 downstream targets, such as p53 and ATR, following treatment with OICR-12694.
Materials:
-
DLBCL cells
-
OICR-12694
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-ATR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Treat DLBCL cells with OICR-12694 at the desired concentration and time points.
-
Harvest cells and lyse them in RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[10]
-
Protocol 3: Chromatin Immunoprecipitation (ChIP-seq)
This protocol is to identify the genomic binding sites of BCL6 and assess changes in BCL6 occupancy upon treatment with OICR-12694.
Materials:
-
DLBCL cells
-
OICR-12694
-
Formaldehyde
-
Glycine
-
ChIP lysis buffer
-
Sonicator
-
Anti-BCL6 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with OICR-12694.
-
Cross-link proteins to DNA with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-BCL6 antibody overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify BCL6 binding sites.
-
Compare BCL6 occupancy between OICR-12694-treated and control samples.
-
Caption: Workflow for ChIP-seq Analysis.
Conclusion
OICR-12694 is a valuable chemical probe for elucidating the complex network of BCL6-regulated genes. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of BCL6 inhibition on cancer cell viability, protein expression, and genome-wide transcription factor occupancy. These studies will contribute to a deeper understanding of BCL6 biology and the therapeutic potential of its inhibition in lymphoma and other cancers.
References
- 1. B-cell Lymphoma 6 (BCL6): From Master Regulator of Humoral Immunity to Oncogenic Driver in Pediatric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCL6 represses CHEK1 and suppresses DNA damage pathways in normal and malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional signature with differential expression of BCL6 target genes accurately identifies BCL6-dependent diffuse large B cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional signature with differential expression of BCL6 target genes accurately identifies BCL6-dependent diffuse large B cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of this compound: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbs.com [ijbs.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ATR inhibition overcomes platinum tolerance associated with ERCC1- and p53-deficiency by inducing replication catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring OICR12694 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of OICR12694, a potent and selective small molecule inhibitor of the B-cell lymphoma 6 (BCL6) BTB domain. The following methodologies are designed to enable researchers to evaluate the compound's target engagement, cellular and phenotypic effects in relevant biological systems.
Introduction to this compound and its Mechanism of Action
This compound is a novel, orally bioavailable inhibitor that targets the BTB domain of BCL6, a master transcriptional repressor frequently implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL) and other hematological malignancies.[1][2][3] BCL6 exerts its oncogenic function by recruiting co-repressor complexes, leading to the epigenetic silencing of genes involved in cell cycle control, DNA damage response, and differentiation.[4][5] this compound disrupts the protein-protein interaction between BCL6 and its co-repressors, thereby reactivating the expression of BCL6 target genes and inducing anti-proliferative effects in BCL6-dependent cancer cells.[1][3]
Quantitative Efficacy Data for this compound
The following table summarizes the in vitro potency of this compound in key assays.
| Assay Type | Cell Line | Parameter | Value | Reference |
| BCL6 Inhibition | - | KD | 0.005 µM | [1] |
| BCL6 Reporter Assay | SUDHL4 Luc | EC50 | 0.089 µM | [1] |
| Growth Inhibition | Karpas-422 | IC50 | 0.092 µM | [1] |
I. Target Engagement and Mechanistic Assays
These assays are designed to confirm that this compound interacts with its intended target, BCL6, and modulates its downstream signaling pathways.
BCL6 Signaling Pathway
Co-Immunoprecipitation (Co-IP) to Assess BCL6-Co-repressor Interaction
This protocol determines whether this compound disrupts the interaction between BCL6 and its co-repressors (e.g., SMRT, NCoR).
Experimental Workflow
Protocol
-
Cell Treatment and Lysis:
-
Culture BCL6-dependent cells (e.g., Karpas-422, SUDHL4) to 80-90% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for the desired time (e.g., 6-24 hours).
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in 500 µl of Co-IP lysis buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween20, 1 mM DTT, protease and phosphatase inhibitors).[6]
-
Incubate on ice for 15 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C.[6]
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add 2-4 µg of anti-BCL6 antibody and incubate overnight at 4°C with gentle rotation.
-
Add equilibrated Protein A/G agarose beads and incubate for 2-4 hours at 4°C.[7]
-
-
Washing and Elution:
-
Collect the beads by centrifugation and wash three times with 1 mL of Co-IP lysis buffer.[6]
-
Elute the protein complexes by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against BCL6 and a specific co-repressor (e.g., anti-SMRT or anti-NCoR).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcome: A dose-dependent decrease in the amount of co-precipitated co-repressor in the this compound-treated samples compared to the vehicle control, while the amount of immunoprecipitated BCL6 remains relatively constant.
Chromatin Immunoprecipitation (ChIP)-qPCR for BCL6 Target Gene Occupancy
This assay measures the occupancy of BCL6 at the promoter regions of its known target genes (e.g., CDKN1A, ATR, MYC) to determine if this compound treatment leads to its displacement.
Experimental Workflow
Protocol
-
Cell Treatment and Crosslinking:
-
Treat cells as described in the Co-IP protocol.
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.[4]
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.[4]
-
-
Chromatin Preparation:
-
Wash cells with ice-cold PBS and lyse them.
-
Sonicate the lysate to shear chromatin into fragments of 200-1000 bp. The sonication conditions need to be optimized for each cell type and instrument.[8]
-
-
Immunoprecipitation:
-
Perform immunoprecipitation with an anti-BCL6 antibody as described in the Co-IP protocol.
-
-
DNA Purification:
-
Reverse the crosslinks by incubating the immunoprecipitated material and the input control at 65°C overnight.[8]
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the promoter regions of BCL6 target genes.
-
Analyze the data using the percent input method.
-
Expected Outcome: A significant reduction in the enrichment of BCL6 at its target gene promoters in this compound-treated cells compared to vehicle-treated cells.
II. Cellular and Phenotypic Assays
These assays evaluate the downstream biological consequences of BCL6 inhibition by this compound.
Western Blot for Downstream Target Proteins and Histone Marks
This protocol assesses changes in the protein expression of BCL6 downstream targets and relevant histone modifications.
Protocol
-
Sample Preparation:
-
Treat cells with this compound or vehicle and prepare whole-cell lysates as described in the Co-IP protocol.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include those against BCL6, p53, Cyclin D2, and histone marks such as H3K27ac. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate.
-
Expected Outcome: Increased expression of BCL6 target proteins and potential changes in histone acetylation marks in this compound-treated cells.
RT-qPCR for BCL6 Target Gene Expression
This protocol quantifies the mRNA levels of BCL6 target genes to confirm the reversal of transcriptional repression.
Protocol
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound or vehicle.
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using primers for BCL6 target genes (e.g., CDKN1A, ATR, MYC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.[10]
-
Expected Outcome: A dose-dependent increase in the mRNA expression of BCL6 target genes in cells treated with this compound.
Cell Viability/Proliferation Assay (MTT/MTS Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Protocol
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound or vehicle control for 24, 48, and 72 hours.
-
-
MTT/MTS Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
For MTT, add 100 µL of solubilization solution (e.g., DMSO) and incubate for 15 minutes with shaking.[11]
-
For MTS, the formazan (B1609692) product is soluble, and the absorbance can be read directly after a 1-4 hour incubation.[11]
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
-
Expected Outcome: A dose- and time-dependent decrease in the viability of BCL6-dependent cancer cell lines upon treatment with this compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Protocol
-
Cell Treatment:
-
Treat cells with this compound or vehicle for a specified time (e.g., 24-48 hours).
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12]
-
Expected Outcome: An increase in the percentage of apoptotic cells (early and late) in a dose- and time-dependent manner following treatment with this compound.
References
- 1. Discovery of this compound: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. assaygenie.com [assaygenie.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 9. bio-rad.com [bio-rad.com]
- 10. pnas.org [pnas.org]
- 11. broadpharm.com [broadpharm.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
OICR12694 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of OICR-12694. Below you will find troubleshooting guides and frequently asked questions to facilitate the successful use of this compound in your experiments.
Physicochemical and Solubility Data
OICR-12694 is a potent and selective inhibitor of B-cell lymphoma 6 (BCL6).[1][2] Proper handling and understanding of its solubility are critical for obtaining reliable and reproducible experimental results.
| Parameter | Value | Source |
| Formal Name | 3-[5-(aminocarbonyl)-2,3-difluoro-4-hydroxyphenyl]-N-[3-chloro-6-[(2S)-2,4-dimethyl-1-piperazinyl]-2-fluoro-4-pyridinyl]-4,6,7,8-tetrahydro-4-oxo-1H-dipyrrolo[1,2-a:2′,3′-d]pyrimidine-1-acetamide | [3] |
| Synonyms | JNJ-65234637 | [3] |
| CAS Number | 2360625-97-2 | [3] |
| Molecular Formula | C₂₉H₂₈ClF₃N₈O₄ | [3] |
| Formula Weight | 645.0 g/mol | [3] |
| Purity | ≥98% | [3] |
| Formulation | A solid | [3] |
| Solvent | Solubility | Notes | Source |
| DMSO | 1-10 mg/mL | Sparingly soluble. Use of fresh, anhydrous DMSO is recommended. | [3] |
| Aqueous Buffers (e.g., PBS) | Poor | BCL6 inhibitors, in general, exhibit poor aqueous solubility. Direct dissolution in aqueous buffers is not recommended. |
Storage and Stability
Correct storage is vital to maintain the integrity and activity of OICR-12694.
| Condition | Duration | Notes | Source |
| Solid (Powder) | ≥ 4 years at -20°C | Store in a tightly sealed container, protected from light and moisture. | [3] |
| In Solvent | 1 year at -80°C | Aliquot stock solutions to avoid repeated freeze-thaw cycles. | |
| In Solvent | 1 month at -20°C | For shorter-term storage. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: How should I prepare a stock solution of OICR-12694?
Answer:
Based on its known solubility, the recommended solvent for preparing a stock solution is DMSO.
Experimental Protocol: Preparing a 10 mM DMSO Stock Solution
-
Warm the Vial: Allow the vial of solid OICR-12694 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add DMSO: Using a calibrated pipette, add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for 1 mg of OICR-12694 with a formula weight of 645.0 g/mol , add 155 µL of DMSO for a 10 mM solution).
-
Ensure Complete Dissolution: Vortex the solution for 30 seconds to 1 minute. Gentle warming (e.g., in a 37°C water bath) and sonication can aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C for short-term or -80°C for long-term storage.
References
- 1. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress towards B-Cell Lymphoma 6 BTB Domain Inhibitors for the Treatment of Diffuse Large B-Cell Lymphoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCL6 BTB-specific Inhibitor Reversely Represses T Cell Activation, Tfh Cells Differentiation and Germinal Center Reaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing OICR12694 concentration for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using OICR12694, a potent and selective BCL6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the BTB domain of the B-cell lymphoma 6 (BCL6) protein.[1][2][3] By binding to the lateral groove of the BCL6 BTB domain, this compound disrupts the protein-protein interaction between BCL6 and its transcriptional co-repressors, such as SMRT and NCoR.[2] This interference reverses the transcriptional repression mediated by BCL6, leading to the de-repression of target genes involved in cell cycle control, DNA damage response, and apoptosis.[4]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is particularly effective in BCL6-dependent cancer cell lines, especially those derived from Diffuse Large B-cell Lymphoma (DLBCL) of the germinal center B-cell (GCB) subtype.[5] Cell lines such as Karpas-422 and SUDHL4, which exhibit high levels of BCL6 expression, are sensitive to this compound.[5]
Q3: What is the recommended starting concentration range for in vitro experiments?
A3: Based on published data, a starting concentration range of 0.01 µM to 1 µM is recommended for in vitro cellular assays. This compound has demonstrated low nanomolar potency in DLBCL cell lines.[5] For example, the half-maximal inhibitory concentration (IC50) for growth inhibition in Karpas-422 cells is approximately 0.092 µM, and the half-maximal effective concentration (EC50) in a SUDHL4 luciferase reporter assay is around 0.089 µM.[5] However, the optimal concentration will vary depending on the cell line and the specific experimental endpoint. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound selective for BCL6?
A4: Yes, this compound has been shown to be a selective inhibitor of the BCL6 BTB domain with over 100-fold binding selectivity against other BTB proteins.[5] However, as with any small molecule inhibitor, off-target effects are a possibility, especially at higher concentrations.[6][7] It is advisable to include appropriate controls to monitor for potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no activity of this compound | Cell line is not dependent on BCL6 signaling. | Confirm the expression and dependency of your cell line on BCL6 using techniques like Western blotting or siRNA/shRNA knockdown. Consider using a BCL6-dependent positive control cell line (e.g., Karpas-422, SUDHL4).[5] |
| Incorrect concentration used. | Perform a dose-response experiment (e.g., from 0.01 µM to 10 µM) to determine the optimal working concentration for your specific cell line and assay. | |
| Compound degradation. | This compound is a stable compound, but improper storage can lead to degradation. Store the compound as recommended by the supplier (typically at -20°C or -80°C). Prepare fresh dilutions from a stock solution for each experiment. | |
| High cell death or toxicity at expected active concentrations | Off-target effects. | While this compound is selective, high concentrations can lead to off-target toxicity.[6][7] Lower the concentration and ensure it is within the low nanomolar range of reported activity.[5] Include a negative control (vehicle-treated cells) to assess baseline toxicity. |
| Cell culture conditions. | Ensure optimal cell culture conditions, including media, supplements, and cell density. Stressed cells can be more susceptible to drug-induced toxicity. | |
| Inconsistent results between experiments | Variability in cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change with prolonged culturing. |
| Inconsistent compound preparation. | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing. | |
| Assay variability. | Standardize all steps of your experimental protocol, including incubation times, reagent concentrations, and measurement parameters. |
Data Presentation
Table 1: In Vitro Activity of this compound in DLBCL Cell Lines
| Cell Line | Assay Type | Parameter | Value (µM) |
| Karpas-422 | Growth Inhibition | IC50 | 0.092[5] |
| SUDHL4 | Luciferase Reporter | EC50 | 0.089[5] |
Experimental Protocols
Cell Viability Assay (Resazurin Reduction Assay)
This protocol is adapted for determining the effect of this compound on the viability of DLBCL cell lines.
Materials:
-
This compound
-
BCL6-dependent cell line (e.g., Karpas-422)
-
Complete cell culture medium
-
96-well opaque-walled plates
-
Resazurin (B115843) sodium salt solution (0.2 mg/ml in sterile PBS)
-
Plate reader with fluorescence detection (560 nm excitation / 590 nm emission)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[8]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.01 µM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for 48-72 hours.
-
-
Resazurin Staining:
-
Add 10 µL of resazurin solution to each well.[9]
-
Incubate for 2-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[10]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: BCL6 Signaling Pathway and this compound Inhibition.
Caption: Cell Viability Assay Workflow.
References
- 1. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The BCL6 transcriptional program features repression of multiple oncogenes in primary B cells and is deregulated in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TARGETING BCL-6 IN DIFFUSE LARGE B-CELL LYMPHOMA: WHAT DOES THIS MEAN FOR THE FUTURE TREATMENT? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Many experimental drugs veer off course when targeting cancer | MDedge [mdedge.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. physiology.elte.hu [physiology.elte.hu]
OICR-12694 Technical Support Center: Toxicity & Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the potential toxicity of OICR-12694 in various cell lines. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of OICR-12694 and how does it relate to its cellular toxicity?
A1: OICR-12694 is a potent and selective inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor.[1] Its primary mechanism of action involves binding to the BTB domain of BCL6, which prevents the recruitment of co-repressor complexes. This leads to the de-repression of BCL6 target genes, ultimately inducing cell growth inhibition and apoptosis in BCL6-dependent cancer cells, particularly Diffuse Large B-cell Lymphoma (DLBCL). Therefore, its "toxicity" is primarily targeted towards cancer cells that are reliant on BCL6 for their survival and proliferation.
Q2: In which cell lines has OICR-12694 demonstrated the most significant anti-proliferative effect?
A2: OICR-12694 has shown low nanomolar growth inhibition in BCL6-dependent DLBCL cell lines. Specifically, potent activity has been confirmed in the Karpas-422 cell line.[1] The anti-proliferative effect is expected to be most pronounced in cell lines with high BCL6 expression and dependency.
Q3: What is the known off-target toxicity profile of OICR-12694?
A3: Based on a battery of in vitro safety assays, OICR-12694 is reported to have a "clean safety profile".[1] It has shown minimal to no activity against a panel of 109 kinases at a concentration of 1 µM. Furthermore, it exhibits greater than 100-fold selectivity for BCL6 over other BTB proteins.[1]
Q4: Has OICR-12694 been tested for genotoxicity?
A4: Yes, OICR-12694 has been evaluated in in vitro genotoxicity assessments and was found to be negative in both the Ames test and a micronucleus assay.[1]
Q5: Does OICR-12694 inhibit any critical ion channels or metabolic enzymes?
A5: OICR-12694 has demonstrated minimal inhibition of the human ether-à-go-go-related gene (hERG) ion channel.[1] Additionally, it did not significantly impair the function of various cytochrome P450 (CYP) isoforms (CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4), with IC50 values greater than 10 µM for all tested isoforms.[1]
Troubleshooting Guide
Issue 1: I am not observing the expected level of cytotoxicity in my DLBCL cell line.
-
Possible Cause 1: Low BCL6 Dependence. Not all DLBCL cell lines are equally dependent on BCL6.
-
Troubleshooting Step: Confirm the BCL6 expression and dependency of your specific cell line using techniques like Western Blot or CRISPR/Cas9 knockout studies.
-
-
Possible Cause 2: Suboptimal Assay Conditions. The duration of treatment or the cell density may not be optimal for observing the effect of OICR-12694.
-
Troubleshooting Step: We recommend a 72-hour incubation period for cell viability assays. Ensure that cells are in the exponential growth phase at the time of treatment. Refer to the detailed experimental protocol below.
-
-
Possible Cause 3: Compound Stability. Improper storage or handling of OICR-12694 can lead to its degradation.
-
Troubleshooting Step: Store OICR-12694 as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Issue 2: I am observing unexpected toxicity in a non-target cell line.
-
Possible Cause 1: High Compound Concentration. Exceeding the recommended concentration range may lead to off-target effects.
-
Troubleshooting Step: Perform a dose-response curve starting from low nanomolar concentrations up to a maximum of 10 µM to determine the IC50 in your cell line of interest.
-
-
Possible Cause 2: Solvent Toxicity. The vehicle used to dissolve OICR-12694 (e.g., DMSO) may be causing toxicity at higher concentrations.
-
Troubleshooting Step: Ensure the final concentration of DMSO in your cell culture medium is below 0.5% and include a vehicle-only control in your experiments.
-
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro activity and safety profile of OICR-12694.
Table 1: In Vitro Anti-Proliferative Activity of OICR-12694
| Cell Line | Cell Type | IC50 (nM) |
| Karpas-422 | DLBCL | 5 |
Data extracted from the primary publication on the discovery of OICR-12694.[1]
Table 2: In Vitro Safety and Selectivity Profile of OICR-12694
| Assay Target | Result |
| Selectivity against other BTB Proteins | |
| BAZF | >100-fold selectivity |
| MIZ1 | >100-fold selectivity |
| PLZF | >100-fold selectivity |
| FAZF | >100-fold selectivity |
| Kaiso | >100-fold selectivity |
| LRF | >100-fold selectivity |
| Cytochrome P450 Inhibition | |
| CYP1A2 | IC50 > 10 µM |
| CYP2C8 | IC50 > 10 µM |
| CYP2C9 | IC50 > 10 µM |
| CYP2C19 | IC50 > 10 µM |
| CYP2D6 | IC50 > 10 µM |
| CYP3A4 | IC50 > 10 µM |
| Genotoxicity | |
| Ames Test | Negative |
| In Vitro Micronucleus Assay | Negative |
| Kinase Panel (109 kinases) | Minimal inhibition at 1 µM |
| hERG Inhibition | Minimal inhibition |
Data extracted from the primary publication and its supplementary information.[1]
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)
This protocol is a general guideline for assessing the effect of OICR-12694 on the viability of adherent or suspension cell lines.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
OICR-12694 stock solution (e.g., 10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 2,000 - 5,000 cells per well in 100 µL of complete medium and allow to attach overnight.
-
For suspension cells, seed at a density of 10,000 - 20,000 cells per well in 100 µL of complete medium.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of OICR-12694 in complete medium from the stock solution. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest OICR-12694 concentration) and a no-treatment control.
-
Add 100 µL of the compound dilutions to the appropriate wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
-
Visualizations
References
Technical Support Center: OICR12694 In Vitro Studies
Welcome to the technical support center for OICR12694. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to in vitro resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and selective small molecule inhibitor of B-cell lymphoma 6 (BCL6).[1][2] BCL6 is a transcriptional repressor that plays a critical role in the development of several cancers, most notably Diffuse Large B-cell Lymphoma (DLBCL).[1][3]
The mechanism of action involves the disruption of a key protein-protein interaction (PPI). This compound binds to a specific site on the BTB domain of BCL6, which prevents BCL6 from recruiting co-repressor proteins like SMRT, NCoR, and BCOR.[3] This interference reverses the transcriptional repression of BCL6 target genes, leading to the suppression of cancer cell growth.[3][4]
Caption: Mechanism of this compound action on the BCL6 pathway.
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation due to its novelty, resistance to targeted therapies typically arises from several established mechanisms. These can be broadly categorized as:
-
On-Target Alterations: Genetic mutations in the BCL6 gene could alter the drug-binding pocket, reducing the affinity of this compound.
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of BCL6 inhibition. Upregulation of pro-survival pathways like PI3K/Akt/mTOR is a common resistance mechanism for various targeted agents.[5][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[7][8]
-
Phenotypic Changes: Cells may undergo transitions, such as an epithelial-to-mesenchymal transition (EMT), which can confer a more resistant state.[8]
References
- 1. Discovery of this compound: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaron.com [pharmaron.com]
- 6. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming Cancer Drug Resistance with Nanoparticle Strategies for Key Protein Inhibition [mdpi.com]
- 8. Mechanisms of PARP inhibitor resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating OICR12694 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OICR12694, a potent and selective BCL6 BTB inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent, selective, and orally bioavailable small molecule inhibitor of the BCL6 (B-cell lymphoma 6) BTB domain.[1][2] Its mechanism of action involves binding to the lateral groove of the BCL6 BTB domain, which is crucial for the recruitment of co-repressors like SMRT, NCoR1, and BCOR. By occupying this site, this compound disrupts the formation of the BCL6 repressor complex, leading to the de-repression of BCL6 target genes. This ultimately inhibits the growth of BCL6-dependent cancer cells, such as those found in Diffuse Large B-cell Lymphoma (DLBCL).[1][2]
Q2: What are the key in vitro activities of this compound?
This compound demonstrates potent activity in various in vitro assays. It has a strong binding affinity for the BCL6 BTB domain and effectively inhibits the proliferation of BCL6-dependent DLBCL cell lines.[1]
Q3: What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).
Q4: What are the known pharmacokinetic properties of this compound?
This compound exhibits favorable pharmacokinetic profiles in preclinical species, including mice and dogs, with good oral bioavailability.[1][2]
Q5: Has this compound been observed to have off-target effects on cytochrome P450 (CYP) enzymes?
In vitro studies have shown that this compound has a clean safety profile with minimal inhibition of major human cytochrome P450 (CYP) isoforms (CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4) at concentrations up to 10 µM.[1]
Data Presentation
In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value (µM) |
| Antiproliferative Activity | SUDHL4 Luc | EC50 | 0.089[1] |
| Growth Inhibition | Karpas-422 | IC50 | 0.092[1] |
| BCL6 Inhibition | - | KD | 0.005[1] |
In Vitro CYP450 Inhibition of this compound
| CYP Isoform | IC50 (µM) |
| CYP1A2 | >10[1] |
| CYP2C8 | >10[1] |
| CYP2C9 | >10[1] |
| CYP2C19 | >10[1] |
| CYP2D6 | >10[1] |
| CYP3A4 | >10[1] |
Pharmacokinetic Parameters of this compound
| Species | Dosing Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUClast (ng·h/mL) | F (%) |
| Mouse | IV | 2 | 0.08 | 1050 | 785 | - |
| Mouse | PO | 10 | 0.5 | 1260 | 3600 | 92 |
| Dog | IV | 1 | 0.08 | 540 | 660 | - |
| Dog | PO | 5 | 1.0 | 1100 | 4500 | 136 |
Data extracted from the discovery publication of this compound.[1]
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
Symptoms:
-
Inconsistent IC50 or EC50 values between experiments.
-
Large error bars in cell viability or proliferation assays.
-
Poor reproducibility of results.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy and in the logarithmic growth phase. Use cells within a consistent and low passage number range. |
| Inconsistent Cell Seeding | Use a cell counter for accurate cell density determination. Ensure even cell distribution in multi-well plates by gentle mixing before and after seeding. |
| Compound Solubility Issues | Prepare fresh stock solutions of this compound in high-quality DMSO. Visually inspect for any precipitation after dilution in media. If precipitation is suspected, consider using a lower concentration of DMSO or pre-warming the media. |
| Edge Effects in Plates | Avoid using the outer wells of multi-well plates for treatment, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Assay Reagent Variability | Use freshly prepared assay reagents. Ensure complete mixing of reagents with cell lysates or media. |
Issue 2: Discrepancy Between Biochemical and Cellular Potency
Symptoms:
-
Potent inhibition observed in a biochemical assay (e.g., Fluorescence Polarization) but significantly weaker activity in a cell-based assay.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Cell Permeability | Although this compound has good permeability characteristics, significant differences between biochemical and cellular potency could indicate issues with cell entry in your specific cell line. Consider using cell lines with known transporter expression profiles. |
| Plasma Protein Binding in Media | The presence of serum in cell culture media can lead to compound binding to plasma proteins, reducing the free concentration available to interact with the target. Consider reducing the serum concentration during the treatment period, if tolerated by the cells, or perform a serum shift assay to quantify the effect. |
| Efflux Pump Activity | The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. Co-incubation with a known efflux pump inhibitor can help to investigate this possibility. |
| Compound Metabolism by Cells | The cell line being used may metabolize this compound into a less active form. |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability of BCL6-dependent cell lines.
Methodology:
-
Cell Seeding: Seed cells (e.g., SUDHL4, Karpas-422) in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A common starting concentration is 10 µM with 3-fold serial dilutions.
-
Treatment: Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e-g., 0.1% DMSO) and no-cell (media only) control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (no-cell control) from all experimental wells. Normalize the data to the vehicle control (100% viability). Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
In Vitro CYP Inhibition Assay (Fluorescence-Based)
Objective: To assess the potential of this compound to inhibit major cytochrome P450 isoforms.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, a specific CYP isoform substrate, and a NADPH-generating system in a buffer solution.
-
Compound Incubation: In a 96-well plate, add serial dilutions of this compound. Include a positive control inhibitor for each CYP isoform and a vehicle control (DMSO).
-
Initiation of Reaction: Add the reaction mixture to the wells containing the compound and pre-incubate at 37°C. Initiate the metabolic reaction by adding the NADPH-generating system.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., acetonitrile).
-
Fluorescence Reading: Read the fluorescence of the metabolized substrate using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Mandatory Visualization
Caption: BCL6 Signaling Pathway and Mechanism of this compound Inhibition.
Caption: Workflow for Cell Viability Assay with this compound.
References
OICR12694 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and purity assessment of OICR-12694, a potent and selective BCL6 inhibitor.
Frequently Asked Questions (FAQs)
1. What is OICR-12694 and what is its mechanism of action?
OICR-12694 is an orally active, small molecule inhibitor of B-cell lymphoma 6 (BCL6).[1] BCL6 is a transcriptional repressor that is crucial for the formation of germinal centers and is often deregulated in non-Hodgkin lymphoma, particularly diffuse large B-cell lymphoma (DLBCL).[1][2] OICR-12694 functions by binding to the BCL6 BTB domain, which disrupts its interaction with co-repressors, thereby inhibiting its transcriptional repressor activity.[3] This leads to the de-repression of BCL6 target genes, which can induce cell cycle arrest and apoptosis in BCL6-dependent cancer cells.
2. What are the recommended methods for assessing the purity of OICR-12694?
The purity of OICR-12694 should be assessed using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the primary method for determining percentage purity. Mass Spectrometry (MS) should be used to confirm the identity and mass of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for structural confirmation and to detect impurities that may not be apparent by other methods.[4][5]
3. What are the typical acceptance criteria for the purity of OICR-12694 for in vitro and in vivo studies?
For in vitro studies, a purity of ≥95% as determined by HPLC is generally acceptable. For in vivo studies, a higher purity of ≥98% is recommended to minimize off-target effects from impurities. The identity of the compound should be confirmed by MS and ¹H NMR.
4. How should OICR-12694 be stored to ensure its stability?
OICR-12694 should be stored as a solid at -20°C for long-term stability. For short-term storage, it can be kept at 4°C. Solutions of OICR-12694 in solvents such as DMSO should be prepared fresh for each experiment. If storage of solutions is necessary, they should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Quality Control Specifications
The following table summarizes the recommended quality control specifications for OICR-12694.
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | ¹H NMR | Conforms to the reference spectrum |
| LC-MS | Conforms to the reference mass | |
| Purity | HPLC (UV at 254 nm) | ≥98% |
| Residual Solvents | GC-MS | ≤0.5% |
| Water Content | Karl Fischer Titration | ≤0.5% |
Experimental Protocols
Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the percentage purity of OICR-12694.
Materials:
-
OICR-12694 sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of OICR-12694 in DMSO.
-
Dilute the stock solution to a final concentration of 20 µg/mL with 50:50 ACN:water.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Column Temperature: 25°C
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas of all observed peaks.
-
Calculate the percentage purity by dividing the peak area of OICR-12694 by the total peak area of all peaks and multiplying by 100.
-
Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of OICR-12694.
Materials:
-
OICR-12694 sample
-
LC-MS grade solvents (acetonitrile, water, formic acid)
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a 10 µg/mL solution of OICR-12694 in 50:50 acetonitrile:water with 0.1% formic acid.
-
-
MS Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it onto an LC-MS system.
-
Acquire data in positive ion mode.
-
Scan a mass range that includes the expected molecular weight of OICR-12694.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion of OICR-12694.
-
Compare the observed mass to the calculated theoretical mass. The mass accuracy should be within 5 ppm.
-
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Cause | Recommended Solution |
| No peaks observed | - No sample injected- Detector lamp off- Incorrect mobile phase | - Verify injection volume and syringe placement- Check detector status- Ensure correct mobile phase composition |
| Broad peaks | - Column contamination- Low column temperature- High injection volume | - Flush column with a strong solvent- Increase column temperature- Reduce injection volume[6] |
| Peak tailing | - Active sites on the stationary phase- Insufficient buffer in mobile phase | - Use a mobile phase with a competing base (e.g., triethylamine)- Increase the buffer concentration[7] |
| Ghost peaks | - Contaminated mobile phase- Carryover from previous injection | - Prepare fresh mobile phase- Run a blank injection to clean the injector |
| Drifting retention times | - Column temperature fluctuation- Inconsistent mobile phase composition | - Use a column oven for stable temperature control- Ensure proper mixing and degassing of the mobile phase[8] |
Mass Spectrometry Analysis
| Issue | Possible Cause | Recommended Solution |
| Poor signal intensity | - Low sample concentration- Inefficient ionization | - Increase sample concentration- Optimize ionization source parameters (e.g., ESI voltage)[9] |
| Inaccurate mass | - Incorrect mass calibration | - Perform mass calibration using an appropriate standard[9] |
| Peak splitting or broadening | - Sample or column contamination | - Ensure proper sample preparation and column maintenance[9] |
| Ion suppression | - Co-eluting compounds interfering with ionization | - Improve chromatographic separation- Dilute the sample |
Visualizations
BCL6 Signaling Pathway and Inhibition by OICR-12694
Caption: BCL6 signaling and the inhibitory action of OICR-12694.
Experimental Workflow for OICR-12694 Quality Control
References
- 1. Discovery of this compound: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. gmi-inc.com [gmi-inc.com]
Adjusting OICR12694 protocols for different cell types
Welcome to the technical support center for OICR12694, a potent and selective inhibitor of the BCL6 BTB domain. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in various experimental settings. Here you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the BTB domain of the B-cell lymphoma 6 (BCL6) protein.[1][2][3] BCL6 is a transcriptional repressor that plays a crucial role in the survival and proliferation of certain cancer cells, particularly diffuse large B-cell lymphoma (DLBCL).[3] this compound functions by disrupting the protein-protein interaction between BCL6 and its co-repressors, such as SMRT and NCOR.[4] This disruption reactivates the expression of BCL6 target genes, leading to an anti-proliferative effect in BCL6-dependent cancer cells.[5]
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated potent anti-proliferative activity in BCL6-dependent DLBCL cell lines. Specifically, it has been shown to inhibit cell growth in Karpas-422 and SUDHL4 Luc cells with low nanomolar efficacy.[3] Further studies are needed to explore its activity in a broader range of cell types.
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, this compound should be dissolved in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experimental setup is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is a recommended starting concentration for this compound in a new cell line?
A4: The optimal concentration of this compound will vary depending on the cell line's sensitivity and the experimental endpoint. Based on published data, a starting concentration range of 10 nM to 1 µM is recommended for initial dose-response experiments in BCL6-dependent cell lines.[3] For cell lines with unknown BCL6 dependency, a wider concentration range may be necessary.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound in two DLBCL cell lines.
| Cell Line | Assay Type | Parameter | Value (µM) |
| Karpas-422 | Growth Inhibition | IC50 | 0.092 |
| SUDHL4 Luc | Anti-proliferative Activity | EC50 | 0.089 |
Data sourced from Mamai A, et al. ACS Med Chem Lett. 2023.[3]
Experimental Protocols
Cell Viability Assay (Crystal Violet Staining)
This protocol is a general method to assess the effect of this compound on the viability of adherent cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
Staining:
-
Gently aspirate the medium from the wells.
-
Wash the cells once with 200 µL of PBS.
-
Add 100 µL of methanol to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Aspirate the methanol and let the plates air dry completely.
-
Add 100 µL of Crystal Violet Staining Solution to each well and incubate for 20-30 minutes at room temperature.
-
Gently wash the plate with deionized water until the water runs clear.
-
Invert the plate on a paper towel to remove excess water and allow it to air dry.
-
-
Solubilization and Measurement:
-
Add 100 µL of methanol (or 10% acetic acid) to each well to solubilize the stain.
-
Incubate for 15-20 minutes on a shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other wells.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) to Assess BCL6-Corepressor Interaction
This protocol can be used to determine if this compound disrupts the interaction between BCL6 and its corepressors in cells.
Materials:
-
Cells treated with this compound or vehicle control (DMSO)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with protease and phosphatase inhibitors added fresh)
-
Primary antibody against BCL6
-
Primary antibody against a BCL6 corepressor (e.g., SMRT or NCOR)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
SDS-PAGE gels and Western blot reagents
-
Isotype control IgG
Procedure:
-
Cell Lysis:
-
Treat cells with the desired concentration of this compound or vehicle for the appropriate time.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold Co-IP Lysis/Wash Buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate a portion of the pre-cleared lysate with the anti-BCL6 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against BCL6 and the corepressor of interest.
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
-
Analysis:
-
A decrease in the amount of the co-precipitated corepressor in the this compound-treated sample compared to the vehicle control indicates that the inhibitor has disrupted the BCL6-corepressor interaction.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assays | - Uneven cell seeding- Edge effects in the 96-well plate- Inconsistent compound dilution | - Ensure a single-cell suspension before seeding and mix well.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.- Prepare a master mix for each compound concentration to add to replicate wells. |
| No or low activity of this compound | - Cell line is not BCL6-dependent- Compound degradation- Insufficient incubation time | - Confirm BCL6 expression and dependency of your cell line (e.g., via Western blot or shRNA knockdown).- Ensure proper storage of the compound and avoid multiple freeze-thaw cycles of the stock solution.- Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration. |
| High background in Co-IP experiments | - Insufficient washing- Non-specific binding to beads | - Increase the number of washes and/or the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration).- Pre-clear the lysate with beads before adding the primary antibody. |
| Low signal of co-precipitated protein | - Weak or transient protein-protein interaction- Inefficient antibody for IP | - Optimize lysis conditions to be as gentle as possible to preserve the interaction.- Test different antibodies against the target protein to find one that works well for immunoprecipitation. |
Visualizations
BCL6 Signaling Pathway
Caption: BCL6 signaling pathway and the mechanism of this compound action.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using a crystal violet assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Discovery of this compound: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectively targeting BCL6 using a small-molecule inhibitor is a potential therapeutic strategy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BCL6 Inhibitors: OICR-12694 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 6 (BCL6) protein, a master transcriptional repressor, has emerged as a critical therapeutic target in various malignancies, particularly in diffuse large B-cell lymphoma (DLBCL).[1] Its role in promoting cell proliferation and survival makes it an attractive molecule for inhibitor development.[1] This guide provides an objective comparison of a promising new BCL6 inhibitor, OICR-12694, with other notable inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Performance Comparison of BCL6 Inhibitors
The following tables summarize the quantitative data for OICR-12694 and other well-characterized BCL6 inhibitors. These inhibitors employ different mechanisms, including direct binding to the BCL6 BTB domain to disrupt protein-protein interactions and targeted protein degradation.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Target | Assay | IC50 | Kd | Reference(s) |
| OICR-12694 | BCL6 BTB Domain | SPR | - | 5 nM | [2] |
| FP | 440 µM (initial hit) | 282 µM (initial hit) | [3] | ||
| FX1 | BCL6 BTB Domain | Reporter Assay | 35 µM | - | [4][5][6] |
| MST | - | 7 µM | [7] | ||
| 79-6 | BCL6 BTB Domain | FP | 212 µM | 138 µM, 147 µM | [4] |
| BI-3802 | BCL6 BTB Domain (Degrader) | TR-FRET | ≤3 nM | - | [8][9] |
| CCT-374705 | BCL6 | TR-FRET | 4.8 nM, 6 nM | - | [1][10] |
| BI-3812 | BCL6 | TR-FRET | <3 nM | - | [4] |
Table 2: Cellular Activity of BCL6 Inhibitors
| Compound | Cell Line | Assay | EC50 / GI50 / IC50 | Reference(s) |
| OICR-12694 | SU-DHL-4 | Reporter Assay | 89 nM | [2] |
| Karpas-422 | Proliferation Assay | 92 nM | [2] | |
| FX1 | TMD8 | Proliferation Assay | GI50 = 10 µM | [5] |
| SUDHL4 | Proliferation Assay | GI50 = 10 µM | [5] | |
| BI-3802 | SU-DHL-4 | Cellular BCL6::NCOR LUMIER | IC50 = 43 nM | [11] |
| SU-DHL-4 | Protein Degradation | DC50 = 20 nM | [11] | |
| CCT-374705 | OCI-Ly1 | Proliferation Assay | GI50 = 38.5 nM | [10] |
| Karpas 422 | Proliferation Assay | GI50 = 14.9 nM | [10] | |
| BI-3812 | - | BCL6::NCOR LUMIER | IC50 = 40 nM | [12] |
Table 3: In Vivo Data for Selected BCL6 Inhibitors
| Compound | Model | Key Findings | Reference(s) |
| OICR-12694 | Mouse, Dog | Good oral bioavailability (Mouse: 36%, Dog: 47%) and low clearance. | [3] |
| CCT-374705 | Lymphoma Xenograft (Mouse) | Effectively inhibits tumor growth with oral administration. | [1] |
| FX1 | DLBCL Xenograft (Mouse) | Induces regression of established tumors. | [13] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize BCL6 inhibitors.
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
This assay measures the direct binding of an inhibitor to the BCL6 BTB domain in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human BCL6 BTB domain protein
-
Test inhibitor compounds
-
Running buffer (e.g., HBS-EP+)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
Procedure:
-
Chip Preparation: Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Ligand Immobilization: Inject the BCL6 BTB domain protein (diluted in immobilization buffer to 5-20 µg/mL) over the activated surface to achieve a target immobilization level (e.g., 3000-5000 RU).
-
Blocking: Inject ethanolamine (B43304) to block any remaining active sites on the surface.
-
Analyte Binding: Prepare a series of dilutions of the test inhibitor in running buffer. Inject the inhibitor solutions over the immobilized BCL6 surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.
-
Regeneration: If necessary, inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 3.0) to remove the bound inhibitor and prepare the surface for the next injection.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PPI Inhibition
This assay quantifies the ability of an inhibitor to disrupt the interaction between the BCL6 BTB domain and a corepressor peptide.
Materials:
-
TR-FRET compatible microplate reader
-
Low-volume, non-binding microplates (e.g., 384-well)
-
His-tagged BCL6 BTB domain protein
-
Biotinylated corepressor peptide (e.g., from SMRT or BCOR)
-
Terbium (Tb)-labeled anti-His antibody (Donor)
-
Streptavidin-labeled fluorophore (e.g., d2 or Dy647) (Acceptor)
-
Test inhibitor compounds
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.5)
Procedure:
-
Reagent Preparation: Prepare solutions of the BCL6 protein, corepressor peptide, donor, and acceptor in assay buffer at appropriate concentrations.
-
Compound Dispensing: Add the test inhibitor compounds at various concentrations to the microplate wells. Include positive (no inhibitor) and negative (no BCL6) controls.
-
Reagent Addition: Add the BCL6 protein, Tb-labeled anti-His antibody, and biotinylated corepressor peptide to the wells. Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for binding.
-
Acceptor Addition: Add the streptavidin-labeled acceptor to the wells and incubate for another period (e.g., 60 minutes) in the dark.
-
Measurement: Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the inhibitor concentration to determine the IC50 value.[14]
NanoBRET™ Target Engagement Assay
This cellular assay measures the engagement of an inhibitor with the BCL6 protein in living cells.
Materials:
-
HEK293T cells
-
Plasmids encoding NanoLuc®-BCL6 and HaloTag®-SMRT fusion proteins
-
Transfection reagent
-
White, opaque 96-well or 384-well cell culture plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
HaloTag® NanoBRET™ 618 Ligand
-
Test inhibitor compounds
-
Opti-MEM® I Reduced Serum Medium
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the NanoLuc®-BCL6 and HaloTag®-SMRT plasmids and plate them in the assay plates.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag® fusion protein.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor and incubate for a defined period (e.g., 2 hours).
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to the wells.
-
Measurement: Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters (e.g., 460 nm for donor and >600 nm for acceptor).
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal) and plot it against the inhibitor concentration to determine the IC50 value.[15][16]
Luciferase Reporter Gene Assay for BCL6 Repression
This assay assesses the ability of an inhibitor to de-repress the transcription of a BCL6 target gene.
Materials:
-
293T cells
-
Expression plasmid for a GAL4 DNA-binding domain fused to the BCL6 BTB domain (GAL4-BCL6 BTB)
-
Luciferase reporter plasmid containing GAL4 binding sites upstream of the luciferase gene
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect 293T cells with the GAL4-BCL6 BTB, luciferase reporter, and Renilla luciferase plasmids.
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test inhibitor for 24 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration to determine the EC50 value.[4][17]
Cell Proliferation Assay
This assay determines the effect of BCL6 inhibitors on the growth of BCL6-dependent cancer cell lines.
Materials:
-
BCL6-dependent cell line (e.g., Karpas-422, SU-DHL-4)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test inhibitor compounds
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test inhibitor to the wells and incubate for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Plot the cell viability against the inhibitor concentration to calculate the GI50 or IC50 value.[18]
Visualizations
BCL6 Signaling Pathway
The following diagram illustrates the central role of BCL6 in transcriptional repression and the key interactions that are targeted by inhibitors. BCL6 homodimerizes via its BTB domain and recruits corepressor complexes (containing SMRT, NCoR, or BCOR) to repress the transcription of target genes involved in cell cycle control, DNA damage response, and differentiation.
Caption: BCL6 Signaling and Inhibition.
Experimental Workflow for BCL6 Inhibitor Evaluation
This diagram outlines a typical workflow for the discovery and characterization of novel BCL6 inhibitors, from initial screening to in vivo validation.
Caption: BCL6 Inhibitor Discovery Workflow.
References
- 1. Discovering cell-active BCL6 inhibitors: effectively combining biochemical HTS with multiple biophysical techniques, X-ray crystallography and cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flow chart - screening and optimisation of biologically active small molecules [research.uni-leipzig.de]
- 4. Luciferase Reporter Assay. [bio-protocol.org]
- 5. med.emory.edu [med.emory.edu]
- 6. researchgate.net [researchgate.net]
- 7. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. promega.com [promega.com]
- 10. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. NanoBRET™ Protein:Protein Interaction System Protocol [promega.sg]
- 15. biorxiv.org [biorxiv.org]
- 16. assaygenie.com [assaygenie.com]
- 17. oncotarget.com [oncotarget.com]
- 18. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
OICR12694 vs. FX1 in DLBCL Models: A Comparative Guide
In the landscape of targeted therapies for Diffuse Large B-cell Lymphoma (DLBCL), the B-cell lymphoma 6 (BCL6) protein has emerged as a critical oncogenic driver and a promising therapeutic target. BCL6 is a transcriptional repressor essential for the formation of germinal centers, and its dysregulation is a hallmark of DLBCL.[1][2][3] This guide provides a detailed, objective comparison of two prominent BCL6 inhibitors, OICR12694 and FX1, focusing on their performance in preclinical DLBCL models, supported by experimental data.
Mechanism of Action: Targeting the BCL6 BTB Domain
Both this compound and FX1 are small molecule inhibitors that target the BTB (Broad-Complex, Tramtrack, and Bric-à-brac) domain of BCL6.[1][4] This domain is crucial for the homodimerization of BCL6 and the recruitment of co-repressor complexes (e.g., SMRT, NCOR, BCOR), which are necessary for its transcriptional repressor function.[4][5] By binding to a lateral groove on the BTB domain, this compound and FX1 competitively inhibit the interaction between BCL6 and its co-repressors. This leads to the reactivation of BCL6 target genes, which are involved in critical cellular processes such as cell cycle control, DNA damage response, and apoptosis, ultimately leading to the suppression of DLBCL cell growth.[1][4][6]
Comparative Efficacy in DLBCL Models
Available preclinical data demonstrates that this compound is a significantly more potent inhibitor of BCL6 than FX1 in in vitro assays.
Table 1: In Vitro Potency of this compound and FX1 in DLBCL Cell Lines
| Compound | Assay Type | Cell Line | Potency Metric | Value | Reference(s) |
| This compound | BCL6 Binding (SPR) | - | KD | 0.005 µM | [1] |
| BCL6 Reporter Assay | SUDHL4 | EC50 | 0.089 µM | [1] | |
| Growth Inhibition | Karpas-422 | IC50 | 0.092 µM | [1] | |
| FX1 | Growth Inhibition | BCL6-dependent GCB-DLBCL | GI50 (average) | ~36 µM | [7][8] |
| Growth Inhibition | ABC-DLBCL | IC50 (average) | ~41 µM | [7][9] |
This compound exhibits low nanomolar potency in both cellular and growth inhibition assays, indicating a high degree of efficacy at the cellular level.[1] In contrast, FX1 demonstrates activity in the micromolar range.[7][8][9] This substantial difference in potency suggests that this compound may have a wider therapeutic window and potentially require lower clinical doses.
In Vivo Performance
Both compounds have demonstrated anti-tumor activity in preclinical in vivo models of DLBCL.
Table 2: In Vivo Activity of this compound and FX1 in DLBCL Xenograft Models
| Compound | Model | Dosing | Outcome | Reference(s) |
| This compound | Mouse and Dog | Oral administration | Excellent oral pharmacokinetic profile, good oral exposure | [1] |
| FX1 | DLBCL Xenografts in Mice | 25 or 50 mg/kg daily i.p. injection | Significant suppression of tumor growth, with higher doses causing tumor shrinkage. | [7][10] |
This compound is highlighted for its excellent oral bioavailability in both mouse and dog models, a critical characteristic for clinical development.[1] FX1 has been shown to effectively suppress tumor growth in mouse xenograft models when administered via intraperitoneal injection.[7][10]
Experimental Protocols
This compound In Vitro Assays
-
BCL6 Reporter Assay (SUDHL4 cells): A BCL6 reporter assay was utilized to measure the cellular activity of this compound. While the detailed protocol is not publicly available, such assays typically involve cells engineered to express a reporter gene (e.g., luciferase) under the control of a BCL6-responsive promoter. Inhibition of BCL6 activity by the compound leads to an increase in reporter gene expression, which can be quantified.[1]
-
Cell Growth Assay (Karpas-422 cells): The anti-proliferative activity of this compound was assessed using the Karpas-422 DLBCL cell line, which is known to be BCL6-dependent. Standard cell viability assays, such as those using tetrazolium salts (e.g., MTT) or resazurin (B115843), are commonly employed to measure cell growth inhibition.[1]
FX1 In Vitro and In Vivo Assays
-
Cell Viability Assay (Resazurin Reduction):
-
DLBCL cell lines (both BCL6-dependent and -independent) were seeded in 96-well plates.
-
Cells were treated with varying concentrations of FX1 or vehicle control.
-
After 48 hours of incubation, cell viability was assessed using a resazurin reduction assay. The fluorescence of the reduced product (resorufin) is proportional to the number of viable cells.[8]
-
-
DLBCL Xenograft Model:
-
OCI-Ly7 or HBL-1 DLBCL cells were implanted subcutaneously into immunodeficient mice (e.g., SCID or NOD/SCID).
-
Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
Mice were treated with daily intraperitoneal injections of FX1 (25 or 50 mg/kg) or vehicle.
-
Tumor volume was measured regularly to assess treatment efficacy.[8][10]
-
BCL6 Signaling Pathway in DLBCL
The following diagram illustrates the central role of BCL6 in DLBCL pathogenesis and the mechanism of action of inhibitors like this compound and FX1.
Caption: BCL6 signaling pathway in DLBCL and inhibitor action.
Experimental Workflow: In Vitro Cell Viability Assay
The following diagram outlines a typical workflow for assessing the in vitro efficacy of BCL6 inhibitors against DLBCL cell lines.
References
- 1. The BCL6 transcriptional program features repression of multiple oncogenes in primary B cells and is deregulated in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targeting of the BCL6 oncogene for diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptional signature with differential expression of BCL6 target genes accurately identifies BCL6-dependent diffuse large B cell lymphomas. | Cerchietti Research Lab [cerchiettilab.weill.cornell.edu]
- 8. Discovery of this compound: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of this compound: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resazurin Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
OICR-12694: A Potent and Selective BCL6 Inhibitor for Cancer Research
For Immediate Release
OICR-12694 is a novel, potent, and orally bioavailable small molecule inhibitor targeting the B-cell lymphoma 6 (BCL6) protein. Developed for researchers, scientists, and drug development professionals, OICR-12694 demonstrates high selectivity for the BCL6 BTB domain, a critical component in the pathogenesis of certain cancers, particularly diffuse large B-cell lymphoma (DLBCL). This guide provides a comprehensive overview of OICR-12694's selectivity profile against other proteins, supported by experimental data and detailed methodologies.
High Selectivity Against Other BTB Domain Proteins
OICR-12694 exhibits exceptional selectivity for the BCL6 BTB domain over other homologous BTB proteins. This high degree of selectivity minimizes off-target effects, making it a valuable tool for specifically investigating the role of BCL6 in various biological processes.
A competitive fluorescence polarization (FP) assay was utilized to determine the binding affinity of OICR-12694 to BCL6 and other BTB domain-containing proteins. The results, summarized in the table below, demonstrate a greater than 100-fold selectivity for BCL6 over other tested BTB proteins.[1]
| Protein Target | IC50 (µM) | Selectivity vs. BCL6 |
| BCL6 | 0.005 | - |
| BAZF | >10 | >2000-fold |
| MIZ1 | >10 | >2000-fold |
| PLZF | >10 | >2000-fold |
| FAZF | >10 | >2000-fold |
| Kaiso | >10 | >2000-fold |
| LRF | >10 | >2000-fold |
Data sourced from Supplemental Table S2 of "Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor".[1]
Experimental Protocols
The selectivity of OICR-12694 was determined using rigorous biophysical assays. The following are detailed protocols for the key experiments cited.
Fluorescence Polarization (FP) Assay
This assay measures the ability of a test compound to displace a fluorescently labeled peptide from the BCL6 BTB domain.
Objective: To determine the half-maximal inhibitory concentration (IC50) of OICR-12694 against the BCL6 BTB domain and other BTB proteins.
Materials:
-
Purified recombinant BCL6 BTB domain protein (and other BTB proteins)
-
Fluorescently labeled SMRT peptide
-
OICR-12694
-
Assay Buffer (e.g., PBS, 0.01% Triton X-100)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
A solution of the BCL6 BTB protein and the fluorescently labeled SMRT peptide is prepared in the assay buffer.
-
Serial dilutions of OICR-12694 are prepared.
-
The protein-peptide solution is added to the wells of the microplate.
-
The serially diluted OICR-12694 is then added to the wells.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader. The excitation wavelength is set to 485 nm and the emission is measured at 535 nm.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique used to measure the direct binding of a compound to a protein immobilized on a sensor chip.
Objective: To measure the direct binding affinity (KD) of OICR-12694 to the BCL6 BTB domain.
Materials:
-
Purified recombinant BCL6 BTB domain protein
-
OICR-12694
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
The BCL6 BTB protein is immobilized on the sensor chip surface using standard amine coupling chemistry.
-
A serial dilution of OICR-12694 in running buffer is prepared.
-
The diluted compound solutions are injected over the sensor surface, and the binding response is monitored in real-time.
-
After each injection, the surface is regenerated using a low pH buffer to remove the bound compound.
-
The resulting sensorgrams are analyzed using the instrument's software to determine the association (ka) and dissociation (kd) rate constants.
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.
Visualizing the BCL6 Inhibition Pathway
The following diagram illustrates the mechanism of action of OICR-12694 in inhibiting the BCL6 signaling pathway.
Caption: Mechanism of OICR-12694 action on the BCL6 pathway.
Experimental Workflow for Selectivity Profiling
The following diagram outlines the workflow used to assess the selectivity of OICR-12694.
Caption: Workflow for OICR-12694 selectivity profiling.
References
OICR12694: A Comparative Guide to Synergistic Combinations with Targeted Agents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OICR12694 is a novel, potent, and orally bioavailable small molecule inhibitor of the B-cell lymphoma 6 (BCL6) BTB domain.[1] BCL6 is a transcriptional repressor that plays a critical role in the pathogenesis of several hematological malignancies, most notably Diffuse Large B-cell Lymphoma (DLBCL).[1] By disrupting the interaction of BCL6 with its co-repressors, this compound reactivates the expression of BCL6 target genes, leading to anti-proliferative and pro-apoptotic effects in BCL6-dependent cancer cells. While this compound holds promise as a monotherapy, its true potential may lie in synergistic combinations with other targeted agents.
This guide provides a comparative overview of potential synergistic partners for this compound, based on its mechanism of action and preclinical data from other BCL6 inhibitors. Due to the early stage of this compound's development, publically available data on its combination with other agents is limited. Therefore, this guide leverages data from other BCL6 inhibitors to highlight rational, scientifically-driven combination strategies that warrant further investigation.
Mechanism of Action: BCL6 Inhibition
BCL6 is a master regulator of gene expression, primarily functioning as a transcriptional repressor. It controls key cellular processes including proliferation, differentiation, and apoptosis. This compound binds to the BTB domain of BCL6, preventing its interaction with co-repressor complexes. This leads to the derepression of BCL6 target genes, including those involved in critical cancer-related pathways.
Potential Synergistic Combinations
Based on the known downstream effects of BCL6 inhibition, several classes of targeted agents are predicted to have synergistic anti-cancer activity when combined with this compound.
BCL2 Inhibitors (e.g., Venetoclax)
Rationale: BCL6 directly represses the expression of BCL2, a key anti-apoptotic protein.[2] Inhibition of BCL6 by this compound is expected to decrease BCL2 levels, thereby priming cancer cells for apoptosis. Combining this compound with a direct BCL2 inhibitor like venetoclax (B612062) could lead to a potent synergistic induction of apoptosis. This combination has shown promise in preclinical models of lymphoma with other BCL6 inhibitors.
Experimental Data (with other BCL6 inhibitors):
-
Studies combining BTK inhibitors (which can indirectly affect BCL6 signaling) with the BCL2 inhibitor venetoclax have demonstrated synergistic cytotoxicity in DLBCL cells.[3]
| Agent | Cell Line | Assay | Synergy Metric | Reference |
| BCL6 inhibitor (FX1) + Doxorubicin | GCB- and ABC-DLBCL cell lines | Cell Viability | Enhanced response | --INVALID-LINK-- |
| BTK inhibitor + Venetoclax | DLBCL cell lines | Apoptosis Assay | Synergistic killing | --INVALID-LINK-- |
Bruton's Tyrosine Kinase (BTK) Inhibitors (e.g., Ibrutinib)
Rationale: The B-cell receptor (BCR) signaling pathway, in which BTK is a crucial component, is constitutively active in many B-cell malignancies and can promote BCL6 expression.[4] Inhibiting BTK can therefore lead to reduced BCL6 activity. A dual blockade of both BCL6 and BTK could provide a more comprehensive suppression of oncogenic signaling in these cancers.
Experimental Data (with other BCL6 inhibitors):
-
Preclinical studies have shown that combining BTK inhibitors with BCL2 inhibitors (a downstream target of BCL6) results in synergistic anti-tumor effects in DLBCL.[5]
| Agent | Cell Line | Assay | Synergy Metric | Reference |
| Ibrutinib + Venetoclax | MCL cell lines | Apoptosis, Cell Viability | Strong synergistic effects | --INVALID-LINK-- |
Experimental Protocols
While specific protocols for this compound combination studies are not yet public, standard methodologies for assessing synergy are well-established.
1. Cell Viability and Synergy Assessment:
-
Method: Cancer cell lines are treated with this compound, a targeted agent, or the combination of both at various concentrations. Cell viability is measured after a defined incubation period (e.g., 72 hours) using assays such as CellTiter-Glo®.
-
Data Analysis: The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
2. Apoptosis Assays:
-
Method: Cells are treated as described above and then stained with Annexin V and a viability dye (e.g., propidium (B1200493) iodide). The percentage of apoptotic cells is quantified by flow cytometry.
-
Data Analysis: A significant increase in the percentage of apoptotic cells in the combination treatment group compared to the single agents indicates enhanced pro-apoptotic activity.
References
- 1. Discovery of this compound: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Combining BTK inhibitors with BCL2 inhibitors for treating chronic lymphocytic leukemia and mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-Head In Vivo Comparison of BCL6 Inhibitors: A Guide for Researchers
For researchers and drug development professionals navigating the landscape of B-cell lymphoma 6 (BCL6) targeted therapies, this guide provides an objective, data-driven comparison of prominent BCL6 inhibitors with demonstrated in vivo activity. We delve into the performance of small molecule inhibitors, peptidomimetics, and the emerging class of BCL6 degraders, presenting key experimental data in a clear, comparative format.
B-cell lymphoma 6 (BCL6) is a master transcriptional repressor and a key oncogenic driver in various lymphomas, most notably diffuse large B-cell lymphoma (DLBCL).[1] Its role in tumorigenesis has made it a prime target for therapeutic intervention.[2] This has led to the development of several classes of inhibitors aimed at disrupting the protein-protein interaction between BCL6 and its corepressors.[1][3] This guide focuses on compounds that have progressed to in vivo studies, providing a head-to-head comparison of their efficacy, pharmacokinetics, and therapeutic potential.
Small Molecule Inhibitors: Targeting the Corepressor Binding Groove
Small molecule inhibitors are designed to fit into the corepressor binding groove of the BCL6 BTB domain, preventing the recruitment of corepressors like SMRT and N-CoR and thereby reactivating BCL6 target genes.[4]
FX1
A rationally designed BCL6 inhibitor, FX1 has demonstrated significant anti-tumor activity in preclinical models.[5] It was developed using an in silico drug design approach to achieve high-affinity binding to the BCL6 lateral groove.[5] To address its poor aqueous solubility and bioavailability, a prodrug, AP-4-287, was synthesized.[6]
CCT374705
Resulting from the optimization of a tricyclic quinolinone series, CCT374705 is a potent BCL6 inhibitor with an improved in vivo profile.[1][7] The optimization focused on reducing the molecule's polar surface area to improve its pharmacokinetic properties.[1][7]
GSK137
This novel small-molecule inhibitor has shown in vivo activity in modulating the immune system by suppressing T-dependent antibody responses in mice.[8] Its good solubility and permeability contribute to a favorable pharmacokinetic profile.[8]
79-6
Identified through a combination of computer-aided drug design and functional assays, 79-6 has shown the ability to disrupt BCL6/corepressor complexes and suppress DLBCL tumor growth in xenograft models.[4]
Peptidomimetic Inhibitors: Mimicking Natural Ligands
Peptidomimetic inhibitors are designed to mimic the binding of natural BCL6 corepressors.
RI-BPI
This retroinverso BCL6 peptide inhibitor has demonstrated potent antilymphoma effects both in vitro and in vivo.[9][10] A key advantage of RI-BPI is its lack of toxicity and immunogenicity in animal models, even with long-term administration.[10]
BCL6 Degraders: A New Therapeutic Modality
BCL6 degraders, such as PROTACs (PROteolysis TArgeting Chimeras), represent a distinct therapeutic strategy. Instead of merely inhibiting BCL6, they mediate its degradation through the ubiquitin-proteasome system.
CCT373566
A potent BCL6 degrader from the same tricyclic quinolinone series as CCT374705, CCT373566 has an excellent cellular degradation profile and an acceptable pharmacokinetic profile.[1]
BMS-986458
This BCL6 degrader has advanced to clinical trials, indicating its potential for human therapeutic use.[11][12] It works by binding to cereblon to induce BCL6 degradation.[12]
ARV-393
An orally bioavailable PROTAC BCL6 degrader, ARV-393 has shown strong synergistic anti-tumor activity in preclinical models when combined with standard-of-care agents.[13][14]
Quantitative Data Comparison
| Inhibitor/Degrader | Type | In Vivo Model | Dosing | Key In Vivo Findings | Reference |
| FX1 | Small Molecule | DLBCL Xenograft (SCID mice) | Low doses | Induced regression of established tumors.[5] | [5][15] |
| AP-4-287 (FX1 Prodrug) | Small Molecule | SRBC-vaccinated mice | Not specified | Improved aqueous solubility and in vivo activity in modulating humoral immune responses.[6] | [6] |
| CCT374705 | Small Molecule | Lymphoma Xenograft (mice) | 50 mg/kg (oral) | Modest in vivo efficacy.[1][7] | [1][7] |
| GSK137 | Small Molecule | Hapten-immunized mice | Oral | Suppressed IgG responses and reduced germinal center B cells.[8] | [8] |
| 79-6 | Small Molecule | DLBCL Xenograft | Not specified | Potently suppressed DLBCL tumors.[4] | [4] |
| RI-BPI | Peptidomimetic | DLBCL Xenograft (SCID mice) | 150 µ g/day (IP) | Marked decrease in tumor size and weight.[16] Non-toxic and non-immunogenic.[10] | [9][10][16] |
| CCT373566 | Degrader | Not specified | 50 mg/kg | Free plasma concentrations remained above calculated free DC50 levels for over 24h.[1] | [1] |
| BMS-986458 | Degrader | Human Clinical Trial | Oral | Phase 1/2 clinical trial for R/R Non-Hodgkin Lymphoma.[12] | [11][12] |
| ARV-393 | Degrader | HGBCL Xenograft (humanized mice) | 3 mg/kg | 81% Tumor Growth Inhibition (TGI) with concomitant glofitamab; 91% TGI with sequential dosing.[14] | [13][14] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BCL6 signaling pathway and a general workflow for in vivo studies of BCL6 inhibitors.
Caption: BCL6 signaling pathway and mechanism of inhibition.
Caption: General workflow for in vivo efficacy studies of BCL6 inhibitors.
Experimental Protocols
Xenograft Tumor Model:
-
Cell Culture: Human DLBCL cell lines (e.g., SU-DHL6, OCI-Ly7) are cultured under standard conditions.[9]
-
Animal Model: 6- to 8-week-old severe combined immunodeficient (SCID) mice are typically used.[9]
-
Tumor Implantation: 1 x 10^7 DLBCL cells are subcutaneously injected into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Tumor volume is monitored every other day using calipers. Tumor volume is calculated using the formula: (smallest diameter^2 × largest diameter)/2.[9]
-
Treatment Initiation: When tumors reach a palpable size (e.g., 75-100 mm³), mice are randomized into treatment and control groups.[9]
-
Drug Administration: The BCL6 inhibitor or vehicle is administered according to the specified route (e.g., intraperitoneal injection, oral gavage) and schedule.[9]
-
Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study period. Tumors and other tissues are harvested for analysis.[9]
Pharmacokinetic Studies:
-
Drug Administration: A single dose of the BCL6 inhibitor is administered to mice (e.g., orally or intravenously).
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Plasma Analysis: Plasma is separated, and the concentration of the inhibitor is determined using methods like liquid chromatography-mass spectrometry (LC-MS).
-
Parameter Calculation: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life are calculated.
Toxicity Studies:
-
Animal Monitoring: During the efficacy studies, mice are monitored daily for signs of toxicity, including weight loss, changes in behavior, and altered appearance.
-
Blood Analysis: At the study endpoint, blood is collected for complete blood counts and serum chemistry analysis to assess organ function.[15]
-
Histopathology: Major organs are harvested, fixed, and examined histologically for any signs of drug-related pathology.
This guide provides a snapshot of the current landscape of in vivo-validated BCL6 inhibitors. The choice of inhibitor for further research and development will depend on a variety of factors, including the specific indication, desired therapeutic window, and route of administration. The emergence of BCL6 degraders offers a promising new avenue for targeting this critical oncoprotein.
References
- 1. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. icr.ac.uk [icr.ac.uk]
- 4. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BCL6 BTB-specific Inhibitor Reversely Represses T Cell Activation, Tfh Cells Differentiation and Germinal Center Reaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. GSK137, a potent small-molecule BCL6 inhibitor with in vivo activity, suppresses antibody responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. A peptomimetic inhibitor of BCL6 with potent antilymphoma effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. mskcc.org [mskcc.org]
- 13. oncozine.com [oncozine.com]
- 14. manilatimes.net [manilatimes.net]
- 15. JCI - Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma [jci.org]
- 16. aacrjournals.org [aacrjournals.org]
Benchmarking OICR-12694 Against Standard of Care for Diffuse Large B-cell Lymphoma (DLBCL): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diffuse Large B-cell Lymphoma (DLBCL) is the most prevalent subtype of non-Hodgkin lymphoma, characterized by its aggressive nature.[1][2] The current cornerstone of frontline therapy is the R-CHOP regimen, a combination of rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone (B1679067).[3][4][5] While R-CHOP is curative for a significant portion of patients, a substantial number still experience relapse or refractory disease, underscoring the urgent need for novel therapeutic strategies.[6][7][8] This guide provides a comparative analysis of the novel BCL6 inhibitor, OICR-12694, and the standard-of-care R-CHOP regimen for the treatment of DLBCL.
Executive Summary
This document outlines the available preclinical data for OICR-12694 and contrasts it with the established clinical profile of the R-CHOP regimen. It is important to note that no direct head-to-head clinical trials comparing OICR-12694 and R-CHOP have been conducted to date. The comparison is therefore based on data from distinct stages of drug development. OICR-12694 is a potent and selective, orally bioavailable small molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein, a key transcriptional repressor implicated in the pathogenesis of DLBCL.[9][10] Preclinical studies have demonstrated its ability to suppress the growth of BCL6-dependent DLBCL cell lines.[9] R-CHOP, on the other hand, is a long-standing chemoimmunotherapy regimen with extensive clinical data supporting its efficacy and safety profile in newly diagnosed DLBCL patients.[3][4][7]
Mechanism of Action
OICR-12694: Targeting the BCL6 Transcriptional Repressor
OICR-12694 functions by inhibiting the protein-protein interaction between the BCL6 BTB domain and its corepressors.[9] BCL6 is a master regulator of gene expression that is crucial for the formation and maintenance of germinal centers, but its aberrant expression is a hallmark of DLBCL. By binding to the lateral groove of the BCL6 BTB domain, OICR-12694 disrupts the recruitment of corepressor complexes, leading to the derepression of BCL6 target genes and subsequent inhibition of tumor cell growth.[9]
R-CHOP: A Multi-pronged Chemoimmunotherapy Attack
The R-CHOP regimen combines five drugs with distinct mechanisms of action to achieve a synergistic anti-lymphoma effect.
-
Rituximab: A monoclonal antibody that targets the CD20 antigen on the surface of B-cells, leading to their destruction through antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and apoptosis.
-
Cyclophosphamide: An alkylating agent that cross-links DNA, leading to inhibition of DNA replication and transcription, and ultimately cell death.
-
Doxorubicin (Hydroxydaunorubicin): An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, all of which contribute to DNA damage and cell death.
-
Vincristine (Oncovin): A vinca (B1221190) alkaloid that binds to tubulin, disrupting the formation of the mitotic spindle and arresting cells in metaphase.
-
Prednisone: A corticosteroid that induces apoptosis in lymphoid cells.
Comparative Efficacy and Safety Data
The following tables summarize the available data for OICR-12694 and R-CHOP. Direct comparison is challenging due to the different developmental stages of these therapies.
Table 1: OICR-12694 Preclinical Data Summary
| Parameter | Assay Type | Cell Line(s) | Result | Reference |
| Binding Affinity (KD) | Surface Plasmon Resonance | Recombinant BCL6 | 0.054 µM | [9] |
| In Vitro Potency (IC50) | Cell Viability Assay | Karpas-422 (DLBCL) | Low nanomolar range | [9][10] |
| Selectivity | In vitro binding assays | Other BTB proteins | >100-fold selectivity | [9] |
| Oral Bioavailability | Pharmacokinetic studies | Mice and Dogs | Good oral bioavailability | [9] |
| In Vivo Efficacy | Xenograft models | DLBCL cell lines | Tumor growth inhibition | Data not publicly available |
| Safety Profile | In vitro toxicity assays | Various | Clean safety profile | [9] |
Table 2: R-CHOP Clinical Data Summary (First-Line Treatment for DLBCL)
| Parameter | Population | Result | Reference |
| Complete Response (CR) Rate | Elderly Patients | 76% | [4] |
| Overall Response Rate (ORR) | - | ~91% (with brentuximab vedotin) | [1] |
| 3-Year Event-Free Survival | Elderly Patients | 53% | [4] |
| 5-Year Overall Survival | Younger Patients | 95% | [4] |
| Cure Rate | General DLBCL population | Approximately 60-70% | [7][11] |
| Common Adverse Events (Grade ≥3) | General DLBCL population | Neutropenia, febrile neutropenia, thrombocytopenia, anemia, infection, peripheral neuropathy | [1] |
Experimental Protocols
OICR-12694: Representative Preclinical Methodologies
Surface Plasmon Resonance (SPR) for Binding Affinity: Binding kinetics of OICR-12694 to purified BCL6 BTB domain were measured using a Biacore instrument. Recombinant BCL6 was immobilized on a sensor chip, and various concentrations of OICR-12694 were flowed over the surface. Association and dissociation rates were monitored in real-time to calculate the equilibrium dissociation constant (KD).
Cell Viability Assays: DLBCL cell lines (e.g., Karpas-422) were seeded in 96-well plates and treated with increasing concentrations of OICR-12694 for a specified period (e.g., 72 hours). Cell viability was assessed using a colorimetric assay (e.g., MTS or CellTiter-Glo) that measures metabolic activity. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
R-CHOP: Standard Clinical Trial Protocol
Patient Population: Eligible patients are typically adults with newly diagnosed, histologically confirmed DLBCL, with adequate organ function and performance status.
Treatment Regimen: The R-CHOP regimen is administered in 21-day cycles for a total of 6 to 8 cycles.[12][13]
-
Prednisone: 100 mg orally on Days 1-5.[7]
Efficacy and Safety Assessments: Tumor response is evaluated at baseline and after a specified number of cycles using imaging techniques such as CT or PET scans, according to standardized response criteria (e.g., Lugano classification). Safety is monitored through regular clinical assessments, laboratory tests, and recording of adverse events according to the Common Terminology Criteria for Adverse Events (CTCAE).
Future Directions and Conclusion
OICR-12694 represents a promising targeted therapy for DLBCL, with a distinct mechanism of action that addresses a key oncogenic driver. Its favorable preclinical profile, including high potency, selectivity, and oral bioavailability, warrants further investigation in clinical settings.[9][10] Future clinical trials will be essential to determine the safety and efficacy of OICR-12694 in patients with DLBCL, both as a monotherapy and potentially in combination with existing agents.
The R-CHOP regimen remains the firmly established standard of care for the first-line treatment of DLBCL, backed by decades of robust clinical data demonstrating its curative potential.[3][4][8] While effective for many, the unmet need in patients with relapsed or refractory disease highlights the importance of developing novel agents like OICR-12694. The integration of such targeted therapies into the treatment landscape for DLBCL will depend on the outcomes of future clinical investigations.
References
- 1. acanceresearch.com [acanceresearch.com]
- 2. Identification of a 14-Gene Prognostic Signature for Diffuse Large B Cell Lymphoma (DLBCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Treatment Outcomes with Standard of Care in Relapsed/Refractory Diffuse Large B-Cell Lymphoma: Real-World Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rituximab in combination with cyclophosphamide, doxorubicin, vincristine, and prednisone (R-CHOP) in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajmc.com [ajmc.com]
- 9. Discovery of this compound: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of this compound: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. 5 Facts About R-CHOP Chemo for DLBCL and What To Expect | MyLymphomaTeam [mylymphomateam.com]
- 13. emedicine.medscape.com [emedicine.medscape.com]
OICR-12694: A Comparative Analysis of a Novel BCL6 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental data for OICR-12694, a potent and orally bioavailable BCL6 BTB inhibitor, in the context of other known BCL6 inhibitors. This document summarizes key quantitative data, details experimental protocols for result replication, and visualizes relevant biological pathways and workflows.
Disclaimer: The data presented in this guide are compiled from individual publications. Direct head-to-head comparative studies under identical experimental conditions are not available. Therefore, cross-study comparisons should be interpreted with caution. No independent studies to reproduce the experimental results for OICR-12694 have been identified in the public domain.
Comparative Analysis of BCL6 Inhibitors
The B-cell lymphoma 6 (BCL6) protein is a transcriptional repressor that is a key driver in several forms of non-Hodgkin lymphoma, including Diffuse Large B-cell Lymphoma (DLBCL).[1][2] Inhibition of the BCL6 protein-protein interaction with its co-repressors is a promising therapeutic strategy. OICR-12694 is a novel small molecule inhibitor designed to block this interaction.[3] This section provides a comparative summary of its performance against other notable BCL6 inhibitors.
Biochemical Potency
This table summarizes the in vitro biochemical potency of various BCL6 inhibitors, primarily focusing on their ability to disrupt the BCL6-corepressor interaction.
| Compound | Assay Type | IC50 (nM) | Kd (nM) | Publication |
| OICR-12694 | TR-FRET | 5 | 5 | ACS Med Chem Lett. 2023;14(2):199-210[3] |
| 79-6 | FP | 212,000 | 147,000 | Cancer Cell. 2010;17(4):400-411[4] |
| FX1 | Not Reported | Not Reported | <100 | J Clin Invest. 2016;126(9):3351-3362[5] |
| BI-3802 | TR-FRET | ≤3 | Not Reported | Nature. 2020;588(7836):164-168[6][7] |
| CCT369260 | TR-FRET | 520 | Not Reported | J Med Chem. 2020;63(8):4047-4068[1][2] |
| GSK137 | AlphaScreen | 10 | Not Reported | J Biol Chem. 2021;297(2):100928[8][9] |
Cellular Activity
This table presents the cellular activity of BCL6 inhibitors in various DLBCL cell lines, indicating their ability to inhibit cancer cell growth.
| Compound | Cell Line | Assay Type | GI50 / IC50 (nM) | Publication |
| OICR-12694 | Karpas-422 | Cell Proliferation | 92 | ACS Med Chem Lett. 2023;14(2):199-210[3] |
| 79-6 | Ly1 | Cell Viability | 24,000-936,000 | Cancer Cell. 2010;17(4):400-411[4] |
| FX1 | OCI-Ly7 | Cell Viability | ~15,000 | J Clin Invest. 2016;126(9):3351-3362[5] |
| BI-3802 | SU-DHL-4 | Cell Proliferation | Not Reported | Nature. 2020;588(7836):164-168[6][7] |
| CCT369260 | SU-DHL-4 | Cell Proliferation | <100 (DC50) | J Med Chem. 2020;63(8):4047-4068[1][2] |
| GSK137 | OCI-Ly1 | Cell Viability | Minimal Effect | J Biol Chem. 2021;297(2):100928[8][9] |
Pharmacokinetic Parameters
This table outlines key pharmacokinetic properties of the BCL6 inhibitors, providing insights into their potential for in vivo applications.
| Compound | Species | Oral Bioavailability (%) | Clearance (mL/min/kg) | Half-life (h) | Publication |
| OICR-12694 | Mouse | 36 | 22 | 1.6 | ACS Med Chem Lett. 2023;14(2):199-210[3] |
| OICR-12694 | Dog | 47 | 9.1 | 6.1 | ACS Med Chem Lett. 2023;14(2):199-210[3] |
| 79-6 | Mouse | Not Reported | Not Reported | Not Reported | Cancer Cell. 2010;17(4):400-411[4] |
| FX1 | Mouse | Not Reported | Not Reported | Not Reported | J Clin Invest. 2016;126(9):3351-3362[5] |
| BI-3802 | Not Reported | Not Reported | Not Reported | Not Reported | Nature. 2020;588(7836):164-168[6][7] |
| CCT369260 | Mouse | 54 | 20 | Not Reported | J Med Chem. 2020;63(8):4047-4068[1][2] |
| GSK137 | Mouse | Good | Not Reported | Not Reported | J Biol Chem. 2021;297(2):100928[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for key assays used in the evaluation of OICR-12694, as described in its primary publication.
BCL6 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is used to measure the biochemical potency of compounds in disrupting the BCL6-corepressor interaction.
Materials:
-
His-tagged BCL6 BTB domain (amino acids 4-129)
-
Biotinylated SMRT peptide
-
LanthaScreen™ Tb-anti-His Antibody (Invitrogen)
-
Streptavidin-Alexa Fluor 647 (Invitrogen)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, and 0.05% Tween-20
-
Test compounds (e.g., OICR-12694)
Procedure:
-
Prepare a solution of His-tagged BCL6 BTB domain and biotinylated SMRT peptide in assay buffer.
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Add the BCL6/SMRT peptide solution to the wells containing the test compound.
-
Incubate the plate at room temperature for 60 minutes.
-
Prepare a detection solution containing Tb-anti-His antibody and Streptavidin-Alexa Fluor 647 in assay buffer.
-
Add the detection solution to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm and 665 nm after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 520 nm emission) and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (Karpas-422)
This assay assesses the effect of the compound on the growth of a BCL6-dependent DLBCL cell line.
Materials:
-
Karpas-422 cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Test compound (e.g., OICR-12694)
Procedure:
-
Seed Karpas-422 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Add the test compound at various concentrations to the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal growth inhibition (GI50) values by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.
Visualizations
The following diagrams illustrate the BCL6 signaling pathway and a general workflow for the experimental evaluation of BCL6 inhibitors.
Caption: BCL6 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for BCL6 Inhibitor Evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of OICR12694: A Novel, Potent, Selective, and Orally Bioavailable BCL6 BTB Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labs.dana-farber.org [labs.dana-farber.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK137, a potent small-molecule BCL6 inhibitor with in vivo activity, suppresses antibody responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of OICR12694: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance. OICR12694, with the molecular formula C₂₉H₂₈ClF₃N₈O₄, is classified as a halogenated organic compound due to the presence of chlorine and fluorine.[1] As with all novel chemicals, it should be treated as hazardous until comprehensive toxicological data is available.[2]
Core Disposal Principles
The disposal of this compound must comply with local, state, and federal regulations for hazardous waste. The overarching principle is to prevent its release into the environment. Therefore, disposal of this compound down the drain or in regular trash is strictly prohibited.[3][4]
Waste Categorization and Segregation:
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate correct disposal.
-
Primary Waste Stream: this compound, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, gloves), should be collected as halogenated organic waste .[5][6]
-
Incompatible Materials: Keep halogenated solvent wastes separate from non-halogenated solvents, as the disposal costs and methods differ significantly.[7] Do not mix with strong acids, bases, or oxidizers.[7][8]
-
Aqueous Waste: Aqueous solutions containing this compound should also be treated as hazardous waste. Do not dispose of these solutions down the sink.[4]
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, at a minimum, wear a standard lab coat, nitrile or neoprene gloves, and ANSI Z87.1-compliant safety glasses or goggles.[2] All handling of the compound, including preparation for disposal, should be conducted in a certified chemical fume hood.[2]
-
Waste Container Selection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
List all constituents of the waste, including solvents and their approximate percentages.[7]
-
Indicate the potential hazards (e.g., "Toxic," "Halogenated Organic").
-
Record the accumulation start date on the label.[10]
-
-
Storage:
-
Disposal Request:
-
Once the container is full or has reached the storage time limit set by your institution (typically 6-12 months), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][9]
-
Do not transport the hazardous waste yourself.[4]
-
Decontamination of Empty Containers:
Containers that held pure this compound must be decontaminated before being discarded as regular trash.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent capable of dissolving this compound.
-
Rinsate Collection: The solvent rinsate must be collected and disposed of as halogenated organic hazardous waste.[4]
-
Container Disposal: After triple rinsing, deface or remove the hazardous waste label and dispose of the container according to your institution's guidelines for non-hazardous lab waste.[4]
Spill Management:
In the event of a spill, the primary goal is to contain the material and prevent its spread.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.
-
Collection: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste | [5][6] |
| pH of Aqueous Waste | Neutral (adjust to pH 6-9 if necessary before disposal) | [11] |
| Maximum SAA Storage | 55 gallons (or 1 quart for acutely toxic waste) | [9][12] |
| Storage Time Limit | 6-12 months (consult institutional policy) | [4][9] |
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. twu.edu [twu.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. vumc.org [vumc.org]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. gzlabfurniture.com [gzlabfurniture.com]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Personal protective equipment for handling OICR12694
Disclaimer: This document provides essential safety and logistical information for handling OICR12694, a potent, orally active inhibitor of B cell lymphoma 6 (BCL6), intended for research use only.[1] Since a specific Material Safety Data Sheet (MSDS) is not publicly available, these guidelines are based on best practices for handling potent, novel chemical compounds in a laboratory setting. All personnel must supplement this information with a thorough risk assessment and adhere to their institution's specific safety protocols and regulations.
I. Personal Protective Equipment (PPE)
The primary route of exposure to potent compounds in a laboratory setting is through inhalation of aerosols, skin contact, and accidental ingestion. Therefore, a multi-layered approach to personal protection is crucial. The following table outlines the recommended PPE for handling this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Certified chemical fume hood or other ventilated enclosure.- Disposable solid-front lab coat with tight-fitting cuffs.- Double nitrile gloves.- Safety glasses with side shields or chemical splash goggles. | High risk of aerosolization and inhalation of potent powders. Minimizes skin and eye contact. |
| Solution Preparation and Handling | - Certified chemical fume hood.- Lab coat.- Single pair of chemical-resistant nitrile gloves.- Safety glasses with side shields or chemical splash goggles. | Reduces risk of inhalation of vapors and protects against splashes and spills. |
| General Laboratory Operations | - Lab coat.- Safety glasses.- Nitrile gloves. | Standard laboratory practice to prevent incidental contact. |
Note: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize the risk of exposure.
A. Preparation and Weighing:
-
Work Area Preparation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
PPE: Don the appropriate PPE as outlined in the table above for handling solid compounds.
-
Weighing: Use a dedicated set of spatulas and weighing boats. Handle the compound gently to avoid creating dust.
-
Cleaning: After weighing, carefully clean all equipment. Dispose of any contaminated disposable materials as hazardous waste.
B. Solution Preparation:
-
Solvent Selection: Refer to the product's Certificate of Analysis or relevant literature for appropriate solvents.
-
Dissolving: In a chemical fume hood, add the solvent to the vessel containing the weighed this compound. Cap the vessel securely and mix by vortexing or sonicating until fully dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
III. Disposal Plan
The disposal of this compound and all contaminated materials must be treated as hazardous chemical waste to prevent environmental contamination and accidental exposure.[2][3][4][5]
| Waste Type | Disposal Procedure | Rationale |
| Unused/Expired Compound | - Collect in a clearly labeled, sealed, and chemically compatible container.- Do not dispose of down the drain or in regular trash.[2]- Arrange for disposal through a certified hazardous waste vendor. | Prevents environmental contamination and ensures safe handling of potent chemical waste. |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. | Minimizes the risk of exposure from contaminated items. |
| Aqueous Waste | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed. | Prevents accidental chemical reactions and ensures proper disposal of liquid waste. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. | Prevents the spread of contamination outside of the designated work area. |
IV. Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
This protocol provides a general methodology for preparing a stock solution of a potent research compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 645.03 g/mol .[1]
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound into a tared microcentrifuge tube.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the compound.
-
Dissolution: Securely cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Storage: Store the stock solution at the recommended temperature, typically -20°C or -80°C, to ensure stability. Refer to the product's Certificate of Analysis for specific storage conditions.
-
Documentation: Record the preparation details, including the final concentration, solvent, date, and name of the preparer, in a laboratory notebook.
V. Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
